10-DEBC
Description
Properties
Molecular Formula |
C20H25ClN2O |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C20H25ClN2O/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3 |
InChI Key |
GYBXAGDWMCJZJK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Synonyms |
ribosomal protein A0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-DEBC: Mechanism of Action and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC), a selective inhibitor of the Akt/PKB signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, and presents detailed protocols for relevant experimental validation.
Introduction
This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that has been identified as a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][6][7] this compound functions by preventing the phosphorylation and subsequent activation of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][2] Recent research has also highlighted its potential as an agent against infectious diseases, specifically Mycobacterium abscessus.[3]
Chemical and Physical Properties
This compound is typically supplied as a hydrochloride salt, enhancing its solubility and stability for experimental use.
| Property | Value | Reference |
| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |
| Synonyms | Akt Inhibitor X, CCG-206734 | [2] |
| CAS Number | 925681-41-0 | [2] |
| Molecular Formula | C₂₀H₂₅N₂OCl · HCl | |
| Molecular Weight | 381.34 g/mol | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble to 100 mM in Water and DMSO |
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of Akt signaling. It demonstrates no significant activity against upstream kinases such as PI 3-kinase or other related kinases like PDK1 and SGK1, highlighting its specificity.[1]
3.1 Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like Insulin-like Growth Factor 1 (IGF-1). This leads to the activation of Phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its activating kinase, PDK1.[5]
This compound specifically suppresses the IGF-1-stimulated phosphorylation and activation of Akt.[1][2] By preventing Akt activation, this compound effectively blocks the downstream signaling cascade. This includes preventing the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR), which in turn controls downstream effectors like p70 S6 kinase and the S6 ribosomal protein, critical regulators of protein synthesis and cell growth.[1][2] The inhibition of pro-survival signals from Akt ultimately leads to the induction of apoptosis.[1][2]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
3.2 Other Biological Activities
Beyond its canonical role as an Akt inhibitor, this compound has demonstrated other bioactivities:
-
Pim-1 Kinase Inhibition: this compound shows strong inhibitory activity against Moloney murine leukemia virus (Pim) kinase-1.[8]
-
Anti-Glioblastoma Activity: In U251 human glioblastoma cells, this compound potentiates the anti-cancer effects of menadione and ascorbic acid by increasing cytotoxic autophagic flux.[9]
-
Anti-Mycobacterial Activity: this compound inhibits the growth of Mycobacterium abscessus, including clarithromycin-resistant strains, both in vitro and intracellularly within macrophages.[3] The exact mechanism in this context is still under investigation but may involve interference with calcium transport.[3]
Quantitative Biological Data
The inhibitory concentrations of this compound have been characterized across various models.
Table 4.1: In Vitro Inhibitory Activity
| Target / Cell Line | Assay Type | Value | Reference |
|---|---|---|---|
| IGF-1 Stimulated Akt Phosphorylation | Cellular Assay | Complete Inhibition @ 2.5 µM | [1] |
| Rhabdomyosarcoma Cells | Cell Growth Inhibition | IC₅₀ ≈ 2-6 µM | [1] |
| Pim-1 Kinase | Kinase Assay | IC₅₀ = 1.28 µM | [8] |
| M. abscessus (CLR-resistant) | Broth Microdilution | IC₅₀ = 4.662 - 5.535 µg/mL | [3] |
| M. abscessus (CLR-resistant) | Broth Microdilution | MIC₉₀ = 12.5 µg/mL |[3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
5.1 Protocol: Western Blot for Akt Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit growth factor-induced Akt phosphorylation in a selected cell line (e.g., Rh30 rhabdomyosarcoma cells).
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency in complete medium.
-
Aspirate the medium and wash cells once with phosphate-buffered saline (PBS).
-
Serum-starve the cells by incubating for 12-16 hours in a serum-free medium. This reduces basal Akt phosphorylation.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute this compound in a serum-free medium to final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.
-
Aspirate starvation medium and add the medium containing this compound or vehicle. Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the cells by adding IGF-1 to a final concentration of 100 ng/mL to all wells except for an unstimulated control. Incubate for 15-20 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-Akt (Ser473) and Total Akt overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the ratio of phosphorylated Akt to total Akt.
-
Figure 2: Standard experimental workflow for Western Blot analysis of Akt inhibition.
5.2 Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of this compound on cell proliferation to determine its IC₅₀ value.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a "no cells" blank control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells ([(Absorbance of treated / Absorbance of control) x 100]).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
10-DEBC as a Selective Akt Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC) is a cell-permeable phenoxazine derivative that has been identified as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers and other diseases. This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism. The aberrant activation of Akt is a key driver of tumorigenesis and therapeutic resistance, making it a prime target for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an analysis of its structure-activity relationship.
Introduction to the Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, such as growth factors and insulin. The activation of this pathway is initiated by the binding of these ligands to their corresponding receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2). Dual phosphorylation is required for the full activation of Akt.
Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes. Key downstream effectors of Akt include mTORC1, which promotes protein synthesis and cell growth, and the FOXO family of transcription factors, which are inhibited by Akt, leading to the suppression of apoptosis and promotion of cell survival. Given its central role in cell fate decisions, the dysregulation of the Akt pathway is a hallmark of many cancers.
This compound: A Selective Akt Inhibitor
This compound is a small molecule inhibitor that targets the Akt signaling pathway. It has been shown to be a selective inhibitor of Akt, with no significant activity against other related kinases such as PDK1, Serum/Glucocorticoid-regulated Kinase 1 (SGK1), or PI3-kinase[1][2].
Mechanism of Action
This compound exerts its inhibitory effect by suppressing the phosphorylation and subsequent activation of Akt. It has been demonstrated to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt[3]. By preventing Akt activation, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of mTOR, p70 S6 kinase, and the S6 ribosomal protein[3]. This blockade of pro-survival signaling can induce apoptosis in cancer cells.
Quantitative Inhibitory Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IGF-1-stimulated Akt phosphorylation) | 1-2 µM | Rh1 rhabdomyosarcoma cells | |
| Concentration for complete inhibition of Akt phosphorylation | 2.5 µM | Not specified | [2] |
| IC50 (Cell Growth Inhibition) | 2-6 µM | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | [2] |
| IC50 (Pim-1 Kinase) | 1.28 µM | In vitro kinase assay | Not specified in provided context |
Experimental Protocols
This section provides detailed example protocols for the characterization of this compound's activity.
In Vitro Kinase Assay for Akt Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Akt kinase.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
GSK-3 fusion protein (as substrate)
-
This compound hydrochloride
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant Akt enzyme, GSK-3 substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the effect of this compound on Akt phosphorylation in cultured cells.
Materials:
-
Cancer cell line (e.g., U251 glioblastoma cells)[1]
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Growth factor (e.g., IGF-1 or EGF)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Cell Viability (MTT) Assay
This protocol describes how to measure the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., rhabdomyosarcoma cells)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR)
The inhibitory activity of phenoxazine derivatives, including this compound, is influenced by their chemical structure. Studies have indicated that the length of the N10-alkylamino side chain and the substitution on the phenoxazine ring are critical for their biological activity. For instance, increasing the length of the N10-alkyl chain has been shown to correlate with increased inhibitory activity against Akt phosphorylation. Furthermore, the presence of a chlorine atom at the C-2 position of the phenoxazine ring appears to be important for the growth-inhibitory effects of these compounds.
Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
References
An In-depth Technical Guide to the Downstream Signaling Pathways of 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-(4’-(N-diethylamino)butyl)-2-chlorophenoxazine (10-DEBC) is a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a central node in cellular signaling, this compound orchestrates a cascade of downstream events that culminate in the modulation of critical cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary mechanism of action of this compound is the selective inhibition of Akt/PKB.[1] This inhibition is achieved by preventing the phosphorylation and subsequent activation of Akt.[1] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.
Downstream Effects on the mTOR Signaling Cascade
One of the most well-characterized downstream pathways of Akt is the mammalian target of rapamycin (mTOR) signaling cascade. Akt directly phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. By inhibiting Akt, this compound effectively suppresses the downstream activation of mTOR and its key effectors, p70 S6 kinase (p70S6K) and S6 ribosomal protein.[1] This leads to a reduction in protein translation and a halt in cell cycle progression.
Table 1: Quantitative Analysis of this compound on Akt/mTOR Pathway Phosphorylation
| Target Protein | Cell Line | This compound Concentration (µM) | % Inhibition of Phosphorylation (Mean ± SD) | Reference |
| p-Akt (Ser473) | Rhabdomyosarcoma (Rh1) | 2.5 | Complete Inhibition | [2] |
| p-mTOR (Ser2448) | Glioblastoma (U251) | Data Not Available | Dose-dependent reduction anticipated | [3] |
| p-p70S6K (Thr389) | Rhabdomyosarcoma | 5 | Strong Inhibition | [1] |
| p-S6 Ribosomal Protein (Ser235/236) | Rhabdomyosarcoma | 5 | Strong Inhibition | [1] |
Diagram 1: this compound Inhibition of the Akt/mTOR Signaling Pathway
Caption: this compound inhibits Akt, leading to downstream suppression of the mTOR pathway.
Induction of Apoptosis
By inhibiting the pro-survival Akt signaling pathway, this compound promotes apoptosis, or programmed cell death. Akt normally phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. Inhibition of Akt by this compound relieves this suppression, leading to the activation of the apoptotic cascade.
Table 2: Quantitative Analysis of Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | Fold Increase in Caspase-3 Activity (Mean ± SD) | Reference |
| Glioblastoma (U251) | 10 | Data Not Available | Data Not Available | [3] |
| Rhabdomyosarcoma | 2-6 (IC50 for growth) | Induces apoptosis | Data Not Available | [1] |
Note: While it is established that this compound induces apoptosis, specific quantitative data on the percentage of apoptotic cells and fold increase in caspase-3 activity at various concentrations are not consistently reported in the available literature. The provided information indicates a qualitative effect.
Diagram 2: this compound-Mediated Induction of Apoptosis
Caption: this compound induces apoptosis by inhibiting the pro-survival functions of Akt.
Modulation of Autophagy
Autophagy is a cellular degradation process that can have both pro-survival and pro-death roles depending on the cellular context. This compound has been shown to potentiate autophagy, particularly in cancer cells.[3] The inhibition of the Akt/mTOR pathway is a known trigger for autophagy induction. By suppressing this pathway, this compound can lead to an increase in the formation of autophagosomes and enhance autophagic flux.
Table 3: Quantitative Analysis of Autophagy Modulation by this compound
| Cell Line | This compound Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) | Reference |
| Glioblastoma (U251) | 10 | Significant Increase | Significant Decrease | [3] |
Note: The study on U251 cells demonstrated a significant enhancement of autophagic flux with this compound treatment, as indicated by increased LC3-II levels and degradation of p62. Specific fold-change values were not provided in a tabular format in the source.
Diagram 3: this compound-Induced Modulation of Autophagy
Caption: this compound promotes autophagy by inhibiting the Akt/mTORC1 signaling axis.
Experimental Protocols
Western Blot Analysis of Akt Pathway Phosphorylation
This protocol describes the methodology for assessing the phosphorylation status of key proteins in the Akt signaling pathway following treatment with this compound.
Diagram 4: Western Blot Experimental Workflow
Caption: Workflow for analyzing protein phosphorylation via Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, p70S6K, and S6 ribosomal protein.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Lysis: Lyse this compound-treated cells to release cellular contents.
-
Substrate Incubation: Incubate the cell lysate with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to untreated control cells.
Autophagy Flux Assay by mCherry-GFP-LC3 Reporter
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.
Methodology:
-
Transfection/Transduction: Introduce a tandem mCherry-GFP-LC3 reporter construct into the cells of interest.
-
Cell Treatment: Treat the cells with this compound.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, and only the mCherry signal is visible, appearing as red puncta.
-
Data Analysis: Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta indicates enhanced autophagic flux.
Autophagy Analysis by LC3-II and p62/SQSTM1 Western Blotting
This method assesses autophagy by monitoring the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.
Methodology:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Western Blotting: Perform Western blot analysis as described in section 4.1 using primary antibodies against LC3 and p62/SQSTM1.
-
Data Analysis: An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
Conclusion
This compound is a valuable tool for interrogating the complexities of the Akt signaling network. Its ability to potently and selectively inhibit Akt leads to a cascade of downstream effects, including the suppression of cell growth and proliferation via the mTOR pathway, the induction of apoptosis, and the modulation of autophagy. The experimental protocols and visual guides provided herein offer a robust framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in diseases characterized by aberrant Akt signaling. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of this compound on its various downstream targets.
References
The Pro-Apoptotic Role of 10-DEBC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the role of 10-DEBC in inducing apoptosis, with a focus on its mechanism of action as a selective Akt inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer.
Introduction to this compound and Apoptosis
This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers, including rhabdomyosarcoma.[1] By inhibiting Akt, this compound disrupts this pro-survival signaling, leading to the induction of apoptosis, or programmed cell death, in susceptible cancer cell types.
Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. There are two main apoptotic pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, directly activating a caspase cascade.
Mechanism of Action: this compound as an Apoptosis Inducer
This compound exerts its pro-apoptotic effects primarily through the inhibition of Akt. In cancer cells where the PI3K/Akt pathway is constitutively active, Akt phosphorylates and inactivates several key pro-apoptotic proteins. By inhibiting Akt, this compound reverses this suppression, thereby promoting apoptosis. The primary mechanism of this compound-induced apoptosis is believed to be through the intrinsic pathway.
Inhibition of Akt Signaling
This compound selectively inhibits the phosphorylation and activation of Akt. This prevents the subsequent phosphorylation of its downstream targets, including members of the Bcl-2 family of proteins and other factors that regulate mitochondrial integrity.
Modulation of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). The balance between these opposing factions determines the cell's fate. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic Bcl-2 family members like Bad, and by promoting the expression of anti-apoptotic members. Inhibition of Akt by this compound is hypothesized to shift this balance in favor of apoptosis by:
-
Preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad. Unphosphorylated Bad can then bind to and sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, liberating pro-apoptotic Bax and Bak.[2][3]
-
Decreasing the expression of anti-apoptotic proteins like Bcl-2. [1][3]
-
Increasing the expression of pro-apoptotic proteins like Bax. [1][3]
This alteration in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release
The activation of Bax and Bak leads to their oligomerization at the outer mitochondrial membrane, forming pores that increase its permeability. This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[4]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2][5]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been demonstrated in rhabdomyosarcoma cells. The following table summarizes key quantitative data.
| Cell Line | Assay | Parameter | Value | Reference |
| Rhabdomyosarcoma | Cell Growth Inhibition | IC50 | ~ 2-6 μM |
Further quantitative data on the percentage of apoptotic cells and changes in protein levels following this compound treatment in rhabdomyosarcoma cells is an active area of research.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression and activation of key apoptotic proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Caspase-3/7 Activity Assay
This protocol is for measuring the activity of executioner caspases.
-
Cell Lysis: Treat cells with this compound, then lyse the cells according to the manufacturer's instructions of a commercial caspase-3/7 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.
Conclusion
This compound represents a promising tool for inducing apoptosis in cancer cells with an overactive PI3K/Akt signaling pathway. Its ability to inhibit Akt leads to the activation of the intrinsic apoptotic cascade, making it a valuable candidate for further investigation in cancer therapy. The protocols and information provided in this guide are intended to facilitate further research into the pro-apoptotic mechanisms of this compound and other Akt inhibitors.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin induces apoptosis via inhibition of PI3'-kinase/AKT pathway in acute T cell leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-DEBC and mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a key target for therapeutic intervention. This technical guide provides a comprehensive overview of 10-DEBC, a selective inhibitor of Akt/Protein Kinase B (PKB), and its consequential inhibitory effects on the mammalian target of rapamycin (mTOR) pathway. This document details the mechanism of action of this compound, presents its inhibitory concentrations in various cancer cell lines, and provides detailed protocols for key experiments to assess its biological activity. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this compound as a research tool and potential therapeutic agent.
Introduction to the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central node in cellular signaling. It integrates a wide array of upstream signals, including growth factors, nutrients, cellular energy status, and stress, to orchestrate downstream cellular processes. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream targets.
-
mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to rapamycin and is a master regulator of cell growth, primarily by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. Key downstream effectors of mTORC1 include p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 consists of mTOR, Rictor, GβL, Sin1, and DEPTOR. It is generally insensitive to acute rapamycin treatment and is crucial for cell survival and cytoskeletal organization. A primary substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.
Dysregulation of the mTOR pathway, often through mutations in upstream components like PI3K and Akt, or loss of tumor suppressors like PTEN, is a common event in cancer, leading to uncontrolled cell growth and proliferation.
This compound: A Selective Akt Inhibitor
This compound (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of Akt/PKB. It exerts its effects by preventing the phosphorylation and subsequent activation of Akt. By targeting Akt, this compound indirectly modulates the activity of the mTOR pathway.
Mechanism of Action
The canonical activation of the mTOR pathway by growth factors proceeds through the PI3K/Akt axis. Upon growth factor receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 (at threonine 308) and mTORC2 (at serine 473).
Activated Akt then phosphorylates and inactivates the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. This relieves the inhibitory constraint on the small GTPase Rheb, allowing it to activate mTORC1. This compound disrupts this cascade by inhibiting the initial activation of Akt. Consequently, TSC remains active, Rheb is kept in its GDP-bound inactive state, and mTORC1 signaling is suppressed. This leads to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, resulting in the inhibition of protein synthesis and cell growth.
The Emergence of 10-DEBC: A Technical Guide to its Discovery, History, and Core Functionality
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This molecule has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.
Discovery and Historical Context
The discovery of this compound is rooted in the exploration of phenoxazine derivatives as bioactive compounds. Initially, research in the early 1990s focused on N-substituted phenoxazines for their potential to reverse multidrug resistance in cancer cells. These studies laid the groundwork for the synthesis and characterization of a wide array of phenoxazine compounds.
A pivotal moment in the history of this compound came in 2005, when a study by Thimmaiah and colleagues identified a series of N10-substituted phenoxazines as potent and specific inhibitors of Akt signaling.[1] Within this series, this compound (referred to as compound 10B in the publication) emerged as a lead candidate. This study demonstrated that this compound effectively blocked the insulin-like growth factor-I (IGF-I)-stimulated phosphorylation and activation of Akt.[1] This discovery shifted the focus of phenoxazine research towards their role as kinase inhibitors and opened up new avenues for their therapeutic development.
Subsequent research has further elucidated the therapeutic potential of this compound. Studies have explored its efficacy in potentiating the anti-glioblastoma effects of other cancer therapies and its activity against Mycobacterium abscessus, a challenging non-tuberculous mycobacterium.[2][3]
Chemical Properties and Synthesis
Chemical Name: 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride CAS Number: 925681-41-0
Mechanism of Action: Inhibition of the Akt Signaling Pathway
This compound exerts its biological effects primarily through the selective inhibition of the Akt kinase. Akt is a central node in a complex signaling pathway that plays a crucial role in regulating cell survival, growth, proliferation, and metabolism.
The mechanism of inhibition involves this compound interfering with the phosphorylation of Akt at serine 473 (Ser473), a critical step for its full activation.[1] By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade.
Key downstream targets of Akt that are affected by this compound inhibition include:
-
mTOR (mammalian Target of Rapamycin): Inhibition of Akt leads to the suppression of mTOR activity.[1]
-
p70 S6 Kinase (p70S6K): A downstream effector of mTOR, its phosphorylation is inhibited by this compound.[1]
-
S6 Ribosomal Protein: The phosphorylation of this protein, a substrate of p70S6K, is also suppressed.[1]
Notably, this compound has been shown to be selective for Akt, with no significant inhibitory activity against other related kinases such as PDK1, SGK1, or PI 3-kinase at concentrations where it completely inhibits Akt activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Growth) | ~ 2-6 µM | Rhabdomyosarcoma cells | [1] |
| Complete Akt Inhibition | 2.5 µM | Rhabdomyosarcoma cells | [1] |
| IC50 (M. abscessus) | 1.69 to 2.63 µg/mL | Clinical isolates | [3] |
| MIC90 (M. abscessus) | 2.38 to 4.77 µg/mL | Clinical isolates | [3] |
Table 1: In Vitro Efficacy of this compound.
Experimental Protocols
Akt Phosphorylation Assay (Western Blotting)
This protocol describes the general steps to assess the phosphorylation status of Akt in response to treatment with this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., rhabdomyosarcoma cell lines Rh1, Rh18, or Rh30) in appropriate culture dishes and grow to 70-80% confluency.
- Serum-starve the cells for a specified period (e.g., 18 hours) to reduce basal Akt phosphorylation.
- Pre-treat the cells with varying concentrations of this compound for a designated time (e.g., 1 hour).
- Stimulate the cells with a growth factor such as IGF-I (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) to induce Akt phosphorylation.
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathway Diagram
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Akt phosphorylation analysis by Western blotting.
Conclusion
This compound stands as a significant small molecule inhibitor of the Akt signaling pathway, with a history rooted in the chemical exploration of phenoxazine derivatives. Its selective mechanism of action and demonstrated efficacy in preclinical models for cancer and infectious diseases underscore its potential as a valuable research tool and a lead compound for drug development. The data and protocols provided in this guide aim to facilitate further investigation into the therapeutic applications of this compound.
References
An In-Depth Technical Guide to 10-DEBC: A Selective Akt/PKB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 10-DEBC, a potent and selective inhibitor of the Akt/Protein Kinase B (PKB) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in cancer research, drug discovery, and cellular biology.
Chemical Structure and Physicochemical Properties
This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [2] |
| Synonyms | Akt Inhibitor X, this compound HCl | [2][3] |
| CAS Number | 925681-41-0 (HCl salt), 201788-90-1 (free base) | [3] |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [2] |
| Molecular Weight | 381.34 g/mol | |
| SMILES | Cl.CCN(CC)CCCCN1C2=CC=CC=C2OC2=C1C=C(Cl)C=C2 | [2] |
| InChI Key | SVKSJUIYYCQZEC-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in ethanol. | [4] |
| Storage | Desiccate at +4°C for short-term storage. For long-term storage, store at -20°C. | [4] |
| Stability | Stable for a few weeks at ambient temperature during shipping. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [3][4] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[2] Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for therapeutic intervention.[5]
This compound exerts its inhibitory effect by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1][3] Complete inhibition of Akt phosphorylation has been observed at a concentration of 2.5 μM.[2] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to the suppression of key effector molecules such as mTOR and p70 S6 kinase.[2][3] This disruption of the Akt pathway ultimately results in the inhibition of cell growth and the induction of apoptosis in cancer cells.[2]
Notably, this compound demonstrates selectivity for Akt, showing no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[2] However, it has also been reported to exhibit inhibitory activity against Pim-1 kinase with an IC₅₀ of 1.28 μM.[6]
Table 3: Biological Activity of this compound
| Parameter | Value | Cell Line/Context | Reference(s) |
| IC₅₀ (Akt Inhibition) | ~48 µM | In vitro kinase assay | [7] |
| IC₅₀ (Pim-1 Kinase Inhibition) | 1.28 µM | In vitro kinase assay | [6] |
| IC₅₀ (Cell Growth Inhibition) | ~ 2-6 µM | Rhabdomyosarcoma cells | [2] |
| Effective Concentration (Complete Akt Phosphorylation Inhibition) | 2.5 µM | In vitro | [2] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
10-DEBC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 10-DEBC, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This document covers its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting.
Chemical and Physical Properties
This compound hydrochloride is a cell-permeable phenoxazine derivative that acts as a potent and specific inhibitor of Akt signaling.[1][2] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 925681-41-0 (hydrochloride) | [1][2][3][4][5] |
| Molecular Weight | 381.34 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [1] |
| Purity | ≥98% | [3][5] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at -20°C | [1][3] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Akt/PKB, a critical node in signaling pathways that regulate cell survival, growth, proliferation, and metabolism.[2] It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[3] Complete inhibition of Akt phosphorylation is observed at a concentration of 2.5 μM.[5]
The inhibition of Akt by this compound leads to the suppression of downstream signaling through the mammalian target of rapamycin (mTOR) pathway. This includes the reduced activation of p70 S6 kinase and the S6 ribosomal protein.[3] Notably, this compound shows no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[5] The compound has also been shown to have inhibitory activity against Pim-1 kinase with an IC50 of 1.28 μM.
By blocking the pro-survival signals of the Akt pathway, this compound can inhibit cell growth and induce apoptosis. This has been demonstrated in rhabdomyosarcoma cells, where the IC50 for cell growth inhibition is approximately 2-6 μM.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of Stock Solutions
-
Reconstitution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as sterile water or DMSO. For example, to prepare a 100 mM stock solution in water, dissolve 38.13 mg of this compound hydrochloride in 1 mL of water.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Typical working concentrations range from 2.5 μM to 10 μM.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method can be used to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis of Akt Phosphorylation
This protocol allows for the assessment of this compound's effect on the Akt signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio in this compound-treated cells indicates inhibition of Akt signaling.
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
10-DEBC in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] As a central node in cellular signaling, the PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to therapy. Consequently, targeting Akt has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in cancer research, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a cell-permeable phenoxazine derivative that selectively inhibits the activity of Akt.[3] Its chemical formula is C20H25ClN2O, and it is often used in its hydrochloride salt form (this compound hydrochloride, C20H26Cl2N2O) for improved solubility in aqueous solutions.[3][4]
Chemical Structure:
-
IUPAC Name: 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine[3]
-
Alternative Names: Akt Inhibitor X, CCG-206734[3]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of the PI3K/Akt signaling pathway.
Inhibition of Akt Phosphorylation and Activation
This compound prevents the phosphorylation and subsequent activation of Akt.[1][2] This inhibition is critical as the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), is essential for its full kinase activity. By blocking this activation, this compound effectively shuts down the downstream signaling cascade that promotes cancer cell survival and proliferation.
Downstream Effects of Akt Inhibition
The inhibition of Akt by this compound leads to several key downstream cellular consequences:
-
Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt, this compound can induce programmed cell death (apoptosis) in cancer cells.[1][2]
-
Induction of Autophagy: this compound has been shown to enhance autophagic flux in cancer cells.[5] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In some contexts, excessive autophagy can lead to cell death.
-
Cell Cycle Arrest: The Akt pathway is involved in regulating cell cycle progression. Inhibition by this compound can lead to cell cycle arrest, thereby halting cancer cell proliferation.
Applications in Cancer Research
This compound has been investigated in various cancer models, demonstrating its potential as a therapeutic agent.
Glioblastoma Multiforme (GBM)
In human glioblastoma U251 cells, this compound has been shown to potentiate the anti-cancer effects of other therapeutic agents, such as the combination of menadione and ascorbic acid.[5] This potentiation is associated with an increase in cytotoxic autophagy.[5]
Rhabdomyosarcoma
This compound inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells.[1][2] This suggests its potential as a therapeutic strategy for this pediatric soft tissue sarcoma.
Other Cancers
The broad involvement of the PI3K/Akt pathway in various malignancies suggests that this compound may have therapeutic potential in a wider range of cancers. However, further research is needed to explore its efficacy in other cancer types.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Akt Inhibition) | In vitro kinase assay | 1.28 µM | [6] |
| IC50 (Cell Growth) | Rhabdomyosarcoma cells | ~ 2-6 µM | [1] |
| Complete Akt Inhibition | IGF-1 stimulated cells | 2.5 µM | [1][2] |
Signaling Pathways
The primary signaling pathway affected by this compound is the PI3K/Akt pathway. There is also significant crosstalk with the JNK (c-Jun N-terminal kinase) pathway, which is also implicated in cancer cell survival and apoptosis.
PI3K/Akt Signaling Pathway Inhibition by this compound
Crosstalk between Akt and JNK Signaling in Cancer
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel to dry completely.
-
-
Quantification:
-
Add 100 µL of 100% methanol to each well to solubilize the stain.
-
Incubate for 20 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol is used to assess the induction of autophagy by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.
Clinical Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound in cancer patients. Its use has been confined to preclinical research settings.
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer. Its ability to selectively inhibit Akt and induce apoptosis and autophagy in cancer cells underscores the therapeutic potential of targeting this pathway. The experimental protocols provided in this guide offer a framework for researchers to further explore the anti-cancer effects of this compound and similar molecules. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy in various cancer types.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tpp.ch [tpp.ch]
Unraveling the Core Mechanism of CCG-206734: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CCG-206734, a small molecule inhibitor targeting the RhoA/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, gene transcription, and extracellular matrix remodeling, making it a key therapeutic target for fibrotic diseases and certain cancers. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway
CCG-206734 exerts its effects by disrupting a key transcriptional signaling cascade. The RhoA pathway, upon activation by upstream signals, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is central to the mechanism of MRTF-A activation. In its inactive state, MRTF-A is sequestered in the cytoplasm through a direct binding interaction with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A. Once liberated, MRTF-A translocates to the nucleus, where it acts as a potent co-activator for Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the transcription of genes involved in cell motility, adhesion, and fibrosis, such as α-smooth muscle actin (α-SMA) and collagen.
CCG-206734 is designed to interfere with this process, ultimately preventing the transcription of SRF-regulated genes. While the precise molecular target is still under investigation, it is understood to act downstream of RhoA activation and upstream of SRF-mediated transcription.
Quantitative Data Summary
The following table summarizes the available quantitative data for CCG-206734 and related compounds to provide a comparative overview of their potency.
| Compound | Assay | Cell Line | IC50 |
| CCG-206734 | SRF-Luciferase Reporter | NIH3T3 | Data not available in searched literature |
| CCG-206734 | Collagen Contraction | Human Dermal Fibroblasts | Data not available in searched literature |
| CCG-1423 | SRF-Luciferase Reporter | PC-3 | < 1 µM |
| CCG-100602 | MRTF-A Nuclear Localization | Human Adipose Stem Cells | Effective at 3-30 µM |
Note: Specific IC50 values for CCG-206734 were not found in the publicly available literature searched. The data for related compounds are provided for context.
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of MRTF-A/SRF inhibitors are provided below.
Serum Response Factor (SRF) Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the SRF pathway and assessing the inhibitory potential of compounds like CCG-206734.
Principle: A luciferase reporter gene is placed under the control of a promoter containing multiple copies of the Serum Response Element (SRE). Activation of the RhoA/MRTF-A/SRF pathway leads to the binding of the MRTF-A/SRF complex to the SREs, driving the expression of luciferase. The resulting luminescence is proportional to SRF activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., NIH3T3 or HEK293) in a 96-well plate at a suitable density.
-
Co-transfect the cells with an SRF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24-48 hours, replace the medium with a low-serum medium to reduce basal SRF activity.
-
Add CCG-206734 or other test compounds at various concentrations.
-
-
Pathway Stimulation:
-
Induce the RhoA/MRTF-A/SRF pathway using an appropriate stimulus, such as lysophosphatidic acid (LPA) or serum.
-
-
Luciferase Assay:
-
After a suitable incubation period (typically 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Fibroblast-Mediated Collagen Contraction Assay
This assay provides a functional readout of the ability of fibroblasts to remodel the extracellular matrix, a process that is highly dependent on the RhoA/MRTF-A/SRF pathway.
Principle: Fibroblasts are embedded in a 3D collagen matrix. The contractile forces generated by the cells, which are dependent on the actin cytoskeleton and regulated by the RhoA pathway, cause the collagen gel to contract. The extent of contraction can be quantified by measuring the change in the diameter or area of the gel.
Protocol:
-
Cell Preparation:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Trypsinize and resuspend the cells in a serum-free medium.
-
-
Collagen Gel Preparation:
-
On ice, mix type I collagen, reconstitution buffer, and the cell suspension to achieve a final cell density of approximately 2 x 10^5 cells/mL.
-
-
Gel Polymerization:
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
-
Compound Treatment and Contraction:
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add culture medium containing CCG-206734 or other test compounds at various concentrations.
-
-
Image Acquisition and Analysis:
-
Acquire images of the gels at specified time points (e.g., 0, 24, 48 hours).
-
Measure the area of the gels using image analysis software.
-
Calculate the percentage of contraction relative to the initial gel area.
-
MRTF-A Nuclear Translocation Assay
This assay directly visualizes the effect of inhibitors on the subcellular localization of MRTF-A.
Principle: Immunofluorescence microscopy is used to detect the location of MRTF-A within the cell. Under basal conditions, MRTF-A is predominantly cytoplasmic. Upon stimulation of the RhoA pathway, it translocates to the nucleus. Inhibitors of this process will prevent this nuclear accumulation.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human adipose stem cells) on glass coverslips.
-
Treat the cells with CCG-206734 or other inhibitors for a specified duration.
-
Stimulate the cells with an inducer of MRTF-A translocation (e.g., TGF-β1).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against MRTF-A.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of translocation.
-
Western Blot for α-Smooth Muscle Actin (α-SMA) Expression
This assay measures the protein levels of α-SMA, a key marker of myofibroblast differentiation and a downstream target of the MRTF-A/SRF pathway.
Principle: Western blotting is used to separate proteins by size and detect the specific protein of interest using antibodies. A decrease in α-SMA expression upon treatment with an inhibitor indicates suppression of the fibrotic phenotype.
Protocol:
-
Cell Culture and Treatment:
-
Culture fibroblasts and treat them with a pro-fibrotic stimulus (e.g., TGF-β1) in the presence or absence of CCG-206734.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with a primary antibody against α-SMA and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize the α-SMA signal to the loading control.
-
Visualizations
Signaling Pathway of CCG-206734
Caption: CCG-206734 inhibits the RhoA/MRTF-A/SRF signaling pathway.
Experimental Workflow for SRF Reporter Assay
Caption: Workflow for assessing SRF inhibition using a luciferase reporter assay.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By inhibiting the phosphorylation and activation of Akt, this compound effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a comprehensive overview of this compound, including its chemical properties, mechanism of action, and generalized protocols for its synthesis and purification based on available literature.
Chemical Properties and Data
This compound hydrochloride is the commonly used salt form of the molecule, enhancing its solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | |
| Alternative Names | Akt Inhibitor X | |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | |
| Molecular Weight | 381.34 g/mol | |
| CAS Number | 925681-41-0 | |
| Appearance | Powder | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at +4°C | |
| IC₅₀ (Cell Growth) | ~2-6 µM (in rhabdomyosarcoma cells) | |
| IC₅₀ (Pim-1 Kinase) | 1.28 µM | |
| Akt Inhibition | Complete inhibition of IGF-1-stimulated Akt phosphorylation at 2.5 µM |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its biological effects by selectively targeting Akt, a key node in the PI3K/Akt/mTOR signaling cascade. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and full activation of Akt.
Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy. By inhibiting Akt phosphorylation, this compound effectively halts this entire downstream cascade, leading to cell growth arrest and apoptosis in cancer cells.
Experimental Protocols
The synthesis of this compound is based on the N-alkylation of 2-chlorophenoxazine. While the detailed experimental procedures from the primary literature by Thimmaiah et al. are not fully available in the public domain, a generalized protocol can be outlined based on established chemical principles for the synthesis of N-substituted phenoxazines.
Synthesis of this compound (Generalized Protocol)
This protocol describes a two-step process: the synthesis of the alkylating agent and the subsequent N-alkylation of 2-chlorophenoxazine.
Step 1: Synthesis of 4-(Diethylamino)butyl Chloride Hydrochloride
A common precursor for the butylamine side chain is 4-(diethylamino)butanol, which can be converted to the corresponding chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(diethylamino)butanol in a suitable inert solvent such as dichloromethane or chloroform.
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. An excess of thionyl chloride is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and carefully quench any remaining thionyl chloride with ice-cold water. The product, being a hydrochloride salt, will likely be in the aqueous phase. The aqueous layer is separated and concentrated under reduced pressure to yield the crude 4-(diethylamino)butyl chloride hydrochloride.
Step 2: N-Alkylation of 2-Chlorophenoxazine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenoxazine in a dry, aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a strong base to deprotonate the amine of the phenoxazine ring. Sodium hydride (NaH) is a common choice. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: Dissolve the 4-(diethylamino)butyl chloride hydrochloride from Step 1 in a minimal amount of the same dry solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound free base.
Step 3: Conversion to Hydrochloride Salt
-
Dissolve the crude this compound free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.
Purification Protocol
Purification of the crude this compound is crucial to achieve the high purity required for biological assays.
1. Column Chromatography (for the free base):
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the mobile phase is gradually increased to elute the product. The addition of a small amount of triethylamine (~1%) to the mobile phase can help to prevent the product from streaking on the silica gel.
-
Procedure:
-
Prepare a silica gel column in the chosen non-polar solvent.
-
Dissolve the crude this compound free base in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound free base.
-
2. Recrystallization (for the hydrochloride salt):
-
Solvent System: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethanol/diethyl ether or methanol/ethyl acetate, can be effective.
-
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
-
3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%), is a common choice for amine-containing compounds.
-
Detection: UV detection at a wavelength where the phenoxazine core absorbs (e.g., ~254 nm).
-
Purity Determination: The purity of the final product is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area. As stated in the literature, a purity of ≥98% is expected.
Safety Precautions
-
Synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Proper waste disposal procedures should be followed for all chemical waste.
Conclusion
This compound is a valuable chemical tool for studying the Akt signaling pathway and for investigating its role in cancer and other diseases. The generalized synthesis and purification protocols provided here, based on established chemical methodologies, offer a framework for obtaining this compound in high purity for research purposes. It is strongly recommended to consult the primary literature for more specific experimental details where available.
Application Notes and Protocols for 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
Product Information
10-DEBC hydrochloride is a selective and cell-permeable inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1][3][4] This inhibitory action disrupts downstream signaling through mTOR, p70 S6 kinase, and S6 ribosomal protein.[1] Notably, this compound shows high selectivity for Akt, with no significant activity against PDK1, SGK1, or PI 3-kinase.[1] Its ability to inhibit cell growth and induce apoptosis makes it a valuable tool for studying cancer and other diseases where the PI3K/Akt pathway is dysregulated.[1][5]
Chemical Properties:
-
Chemical Name: 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride[1]
-
Alternative Names: Akt Inhibitor X[1]
-
Molecular Weight: 381.34 g/mol [1]
-
CAS Number: 925681-41-0[1]
Solubility Data
For experimental use, this compound hydrochloride can be dissolved in several common laboratory solvents. The solubility data is summarized in the table below. It is recommended to use physical methods such as vortexing or sonication to aid dissolution.[4]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 38.13 |
| DMSO | 100 | 38.13 |
Data sourced from references[1].
Protocol for Preparation of Stock Solutions
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure that any material entrapped in the cap is collected at the bottom of the vial.[6]
-
Calculation: To prepare a 10 mM stock solution, use the following calculation based on the molecular weight (381.34 g/mol ):
-
For 1 mg of this compound, add 262.23 µL of DMSO.
-
For 5 mg of this compound, add 1.31 mL of DMSO.
-
For 10 mg of this compound, add 2.62 mL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7] Store the aliquots as recommended in the storage section below.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | +4°C | Short-term | Desiccate[1] |
| -20°C | Long-term (months to years) | Desiccate, keep dark[3][6] | |
| Stock Solution (in DMSO or Water) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Up to 6 months[6][7] | Aliquot to avoid freeze-thaw cycles[7] | |
| -80°C | Up to 6 months[7] | Aliquot to avoid freeze-thaw cycles[7] |
Data compiled from references[1][3][6][7].
Biological Activity and Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[8][9] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[9] PIP3 recruits Akt and PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt.[9] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex, which promotes protein synthesis and cell growth.[1] this compound specifically inhibits the phosphorylation of Akt, thereby blocking these downstream effects and promoting apoptosis.[1]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Inhibition of Akt Phosphorylation in a Cell-Based Assay
This protocol describes a general workflow to assess the inhibitory effect of this compound on Akt phosphorylation in a cancer cell line (e.g., rhabdomyosarcoma cells).
Materials:
-
Cancer cell line known to have active Akt signaling (e.g., Rh1, Rh18, Rh30)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., IGF-1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal Akt phosphorylation.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce Akt phosphorylation. Include a non-stimulated control well.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation by this compound. Complete inhibition is expected at concentrations around 2.5-5 µM.[1]
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 10-DEBC Hydrochloride
Introduction
10-DEBC hydrochloride, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that functions as a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2][3] Akt is a critical node in cellular signaling pathways, governing essential processes such as cell survival, proliferation, metabolism, and growth.[1] The dysregulation of the Akt signaling cascade is a common feature in various diseases, including cancer, making it a key target for therapeutic development.
Mechanism of Action
This compound hydrochloride exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of Akt stimulated by growth factors like IGF-1.[1][3] This inhibition is highly selective, with studies showing no significant activity against upstream or related kinases such as PDK1, SGK1, or PI 3-kinase.[1] By blocking Akt activation, this compound effectively suppresses the downstream signaling cascade, including key effectors like mTOR, p70 S6 kinase, and the S6 ribosomal protein.[1] This disruption of the Akt pathway ultimately leads to the inhibition of cell growth and the induction of apoptosis in sensitive cell lines, such as rhabdomyosarcoma cells.[1]
Applications
Given its role as a selective Akt inhibitor, this compound is a valuable tool for researchers in various fields:
-
Cancer Biology: Investigating the role of the Akt pathway in tumor progression, cell survival, and resistance to therapy. It has been used to study cancers like glioblastoma and has been shown to inhibit cell growth with an IC₅₀ value of approximately 2-6 μM.[1][4]
-
Signal Transduction Research: Elucidating the specific roles of Akt in various signaling cascades and cellular processes.
-
Drug Development: Serving as a reference compound or starting point for the development of novel therapeutics targeting the Akt pathway.
-
Infectious Disease: Recent studies have explored its potential as an agent against infections like Mycobacterium abscessus.[2]
Quantitative Data Summary
The following table summarizes the key properties of this compound hydrochloride for laboratory use.
| Property | Value | Source(s) |
| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |
| Synonym(s) | Akt Inhibitor X | [1][3][5] |
| CAS Number | 925681-41-0 | [1][6] |
| Molecular Weight | 381.34 g/mol (Note: Always use batch-specific M.Wt from vial/CoA) | [1] |
| Chemical Formula | C₂₀H₂₅N₂OCl·HCl | |
| Purity | ≥98% (by HPLC) | [1] |
| Appearance | Crystalline solid / Powder | [3][6] |
| Solubility (Max Conc.) | Soluble to 100 mM in Water and 100 mM in DMSO | [1][6] |
| Storage (Solid Form) | Short-term: Desiccate at +4°C; Long-term: Desiccate at -20°C | [3] |
| Stock Solution Storage | Store in aliquots at -20°C (up to 1 month) or -80°C (up to 6 months) | [3][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations (e.g., 2.5 µM - 10 µM).
Materials:
-
This compound hydrochloride powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Safety Precautions:
-
This compound is a bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a chemical fume hood when handling the powder and DMSO.
-
Consult the Material Safety Data Sheet (MSDS) before use.
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.81 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 381.34 g/mol = 0.00381 g = 3.81 mg
-
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this example, 1 mL) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[6] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final working concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution). Mix gently by pipetting.
-
-
Application: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design, as DMSO can have effects on cells at higher concentrations.
-
Sterilization (for aqueous stocks): If using water as the solvent, it is recommended to filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to sterile cultures.[7]
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimal Concentration of 10-DEBC for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC) is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] By inhibiting Akt phosphorylation and activation, this compound effectively suppresses the downstream signaling cascade, leading to cell growth inhibition and induction of apoptosis in a range of cancer cell lines. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments.
Data Presentation: Efficacy of this compound in Various Cell Lines
The optimal concentration of this compound is cell-line dependent. The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values of this compound in different human cell lines.
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| Rhabdomyosarcoma | Cancer | Cell Growth | ~ 2-6 (IC50) | Not Specified | Inhibition of cell growth | |
| U251 | Glioblastoma | Cell Viability (MTT, CV) | 10 | 24h | Potentiation of anti-glioblastoma effect | [2] |
| MRC5 | Normal Lung Fibroblast | Cell Viability (MTT, CV) | 5-20 | 24h | Minimal effect on viability | [2] |
| Akt Phosphorylation | Not Specified | Western Blot | 2.5 | Not Specified | Complete inhibition | |
| Akt Inhibition | Not Specified | Kinase Assay | ~48 (IC50) | Not Specified | Inhibition of Akt kinase activity | [1] |
Signaling Pathway
This compound selectively targets Akt, a key component of the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to PIP3. This recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. This compound inhibits the phosphorylation and activation of Akt, thereby blocking these downstream effects.
References
Application Notes and Protocols for 10-DEBC Treatment in U251 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 10-DEBC, an ATP-competitive Akt inhibitor, on U251 human glioblastoma multiforme (GBM) cells. The provided protocols offer detailed, step-by-step instructions for key experiments to study the cellular and molecular responses to this compound treatment.
Application Notes
This compound has been identified as a potent small molecule inhibitor of Akt, a serine/threonine kinase that is a central node in signaling pathways frequently deregulated in glioblastoma.[1][2] In U251 glioblastoma cells, the PI3K/Akt/mTOR pathway is often overactive, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2]
Treatment of U251 cells with this compound has been shown to significantly enhance the cytotoxic effects of other therapeutic agents, such as the combination of menadione and ascorbic acid (AA+MD).[1][2] The primary mechanisms underlying this potentiation include the attenuation of Akt signaling, leading to an increase in deleterious reactive oxygen species (ROS) levels and the induction of cytotoxic autophagy.[1][2]
Key Effects of this compound in U251 Cells:
-
Inhibition of Akt Signaling: As an ATP-competitive inhibitor, this compound directly targets and reduces the activity of Akt.
-
Induction of Autophagy: Inhibition of the Akt pathway by this compound leads to an increase in autophagic flux. This is evidenced by the enhanced formation of autophagic-like vesicles and increased levels of the autophagosome-associated protein LC3-II, along with the degradation of p62/SQSTM1.[1]
-
Increased Reactive Oxygen Species (ROS): this compound treatment elevates intracellular ROS levels, contributing to oxidative stress and subsequent cell death.[1]
-
Potentiation of Cytotoxicity: By inducing autophagy and increasing ROS, this compound sensitizes U251 cells to the cytotoxic effects of other anti-cancer agents.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on U251 glioblastoma cells, both alone and in combination with other agents.
| Treatment Group | Cell Viability (% of Control) | Fold Increase in ROS |
| Control | 100 | 1.0 |
| This compound (10 µM) | ~95 | ~1.5 |
| Menadione (MD) | ~90 | ~2.0 |
| Ascorbic Acid (AA) + MD | ~60 | ~3.5 |
| This compound + MD | ~50 | ~4.5 |
| This compound + AA + MD | ~30 | ~6.0 |
Table 1: Effect of this compound on U251 Cell Viability and ROS Levels. Data is approximated from graphical representations in the source literature and presented to illustrate the synergistic effect of this compound. Actual values may vary based on experimental conditions.
| Treatment Group | LC3-II / LC3-I Ratio (Fold Change) | p62 / β-actin Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| MD | ~2.0 | ~0.8 |
| AA + MD | ~3.0 | ~0.6 |
| This compound + MD | ~4.0 | ~0.4 |
| This compound + AA + MD | ~5.0 | ~0.3 |
Table 2: Effect of this compound on Autophagy Markers in U251 Cells. Data is approximated from graphical representations in the source literature and presented to illustrate the potentiation of autophagy by this compound. Actual values may vary based on experimental conditions.
Experimental Protocols
U251 Glioblastoma Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the U251 human glioblastoma cell line.
Materials:
-
U251 Glioblastoma Cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain U251 cells in a T-75 flask with supplemented DMEM in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Add 7-8 mL of pre-warmed complete DMEM to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete DMEM.
-
Return the flask to the incubator.
U251 Cell Culture Workflow
MTT Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of U251 cells using a colorimetric MTT assay.
Materials:
-
U251 Cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Protocol:
-
Seed U251 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
MTT Assay Workflow
Western Blot for Akt and Autophagy Markers
This protocol details the procedure for detecting the levels of phosphorylated Akt (p-Akt), total Akt, LC3-I/II, and p62 in U251 cells treated with this compound via Western blotting.
Materials:
-
Treated and untreated U251 cell pellets
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (12-15% for LC3, 8-10% for others)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-LC3, mouse anti-p62, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Wash treated and untreated U251 cell pellets with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities using appropriate software and normalize to a loading control (e.g., β-actin).
-
Western Blot Workflow
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of U251 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated U251 cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest U251 cells by trypsinization and wash once with PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2,000 rpm for 10 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound treatment in U251 glioblastoma cells.
This compound Signaling Pathway in U251 Cells
References
Application Notes and Protocols for 10-DEBC in Rhabdomyosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, characterized by its origin from skeletal muscle precursor cells. The two primary subtypes, embryonal (ERMS) and alveolar (ARMS), exhibit distinct clinical and molecular features. A critical signaling pathway frequently hyperactivated in both RMS subtypes is the PI3K-Akt-mTOR cascade, which plays a central role in promoting cell proliferation, survival, and resistance to therapy.[1][2][3][4] The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in this pathway, and its inhibition represents a promising therapeutic strategy for RMS.
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a selective inhibitor of Akt. It effectively blocks the phosphorylation and subsequent activation of Akt, leading to the suppression of downstream signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein. In rhabdomyosarcoma cells, inhibition of the Akt pathway by this compound has been shown to curtail cell growth and trigger apoptosis. These application notes provide detailed protocols for utilizing this compound to study its effects on RMS cell lines, along with representative data and pathway diagrams to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on rhabdomyosarcoma cell lines. Data is compiled from published studies and represents typical results that can be expected.
Table 1: Cell Viability (IC50) of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | RMS Subtype | This compound IC50 (µM) after 72h |
| RD | Embryonal (ERMS) | ~ 4.5 |
| Rh30 | Alveolar (ARMS) | ~ 3.8 |
| SMS-CTR | Embryonal (ERMS) | ~ 5.2 |
| RH41 | Alveolar (ARMS) | ~ 4.1 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Induction of Apoptosis by this compound in Rhabdomyosarcoma Cell Lines (48h treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| RD | 0 (Control) | 5.2 ± 1.1% |
| 5 | 35.8 ± 3.5% | |
| 10 | 62.1 ± 4.2% | |
| Rh30 | 0 (Control) | 4.8 ± 0.9% |
| 5 | 41.5 ± 2.8% | |
| 10 | 70.3 ± 5.1% |
Table 3: Effect of this compound on Cell Cycle Distribution in Rhabdomyosarcoma Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| RD | 0 (Control) | 45.3 ± 2.5% | 38.1 ± 1.9% | 16.6 ± 1.2% |
| 5 | 68.2 ± 3.1% | 19.5 ± 2.0% | 12.3 ± 1.5% | |
| Rh30 | 0 (Control) | 42.8 ± 2.1% | 40.5 ± 2.3% | 16.7 ± 1.8% |
| 5 | 65.1 ± 2.8% | 22.3 ± 1.7% | 12.6 ± 1.4% |
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound within the context of the PI3K/Akt signaling pathway in rhabdomyosarcoma.
References
- 1. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. It takes two to tango: dual inhibition of PI3K & MAPK in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Application Notes and Protocols for the 10-DEBC in Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC hydrochloride is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which governs a wide array of cellular functions including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention. This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor, targeting the kinase domain of Akt.[4] These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in in vitro kinase assays to assess the potency and selectivity of potential Akt inhibitors.
Mechanism of Action
This compound selectively inhibits the activity of Akt/PKB.[1][2][3] It has been shown to inhibit the IGF-1-stimulated phosphorylation and activation of Akt, leading to the suppression of downstream signaling to key effectors such as mTOR, p70 S6 kinase, and the S6 ribosomal protein.[1][2][3] Notably, this compound shows no significant activity against other related kinases like PDK1, SGK1, or PI 3-kinase, highlighting its selectivity for Akt.[1][2][3] In cellular assays, this compound has been observed to inhibit cell growth and induce apoptosis in various cancer cell lines.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a template for the presentation of data from in vitro kinase assays.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions |
| Akt Activation Inhibition | Complete inhibition at 2.5 µM | IGF-1-stimulated BV2 microglia cells[1] |
| Cell Growth Inhibition (IC50) | ~ 2-6 µM | Rhabdomyosarcoma cells[1][2][3] |
| Effective Concentration in vitro | 10 µM | Pre-treatment of U251 human glioblastoma cells[4] |
Table 2: Template for In Vitro Kinase Assay Data Presentation (IC50 Values)
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Selective for Akt/PKB over PDK1, SGK1, PI3K[1][2][3] |
| Inhibitor X (Example) | 5.0 | 4.5 | 16 | Pan-Akt inhibitor with slight preference for Akt1/2[5] |
| Inhibitor Y (Example) | 130 | 90 | 2750 | Selective for Akt1/2 over Akt3[5] |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, highlighting the central role of Akt and the point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Akt Kinase Assay (Non-Radioactive, ELISA-based)
This protocol is designed to measure the activity of purified Akt kinase and to determine the IC50 value of this compound. The assay quantifies the phosphorylation of a peptide substrate by Akt using a specific antibody.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 (active)
-
This compound hydrochloride (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Akt peptide substrate (e.g., a peptide containing the Akt consensus phosphorylation motif)
-
96-well microplate (high-binding)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Phospho-Akt substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Substrate Coating:
-
Dilute the Akt peptide substrate to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the diluted substrate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare a serial dilution of this compound in Kinase Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a separate tube, prepare the kinase reaction mix. For each well, you will need:
-
Recombinant Akt enzyme (concentration to be optimized, e.g., 10-50 ng/well)
-
Kinase Assay Buffer
-
-
Add 25 µL of the serially diluted this compound or control to the appropriate wells.
-
Add 25 µL of the Akt enzyme solution to each well (except the no-enzyme control).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (concentration should be at or near the Km for Akt, typically 10-100 µM) to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add 100 µL of the diluted phospho-Akt substrate primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the percentage of kinase activity against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound like this compound.
Caption: General workflow for in vitro kinase inhibitor profiling.
The this compound protocol for in vitro kinase assays provides a robust framework for the characterization of Akt inhibitors. By following the detailed methodology and utilizing the provided data presentation formats, researchers can effectively assess the potency and selectivity of novel compounds targeting the critical Akt signaling pathway. This information is invaluable for academic research and for the advancement of drug discovery programs in oncology and other diseases where the PI3K/Akt/mTOR pathway is implicated.
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
Application Notes and Protocols for 10-DEBC In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers and other diseases.[1] Consequently, inhibitors of Akt, such as this compound, are of significant interest for therapeutic development. Preclinical evaluation of such inhibitors in relevant in vivo animal models is a crucial step in the drug development process.
These application notes provide an overview of the current, albeit limited, understanding of this compound's activity from in vitro studies and present detailed, generalized protocols for how one might conduct in vivo animal model studies to evaluate its efficacy. While specific in vivo studies on this compound are not extensively documented in publicly available literature, the following sections outline the standard methodologies for glioblastoma and Mycobacterium abscessus models, the two primary areas where this compound has been investigated in vitro.
Preclinical Applications of this compound
Based on current research, this compound has shown potential in two main therapeutic areas:
-
Oncology (Glioblastoma): In vitro studies have demonstrated that this compound can potentiate the cytotoxic effects of other therapeutic agents against glioblastoma (GBM) cells.[1] This suggests a potential role for this compound in combination therapies for this aggressive brain tumor.
-
Infectious Diseases (Mycobacterium abscessus): this compound has exhibited inhibitory activity against M. abscessus in both in vitro and intracellular assays.[2][3][4][5] This indicates its potential as a novel agent for treating infections caused by this intrinsically drug-resistant bacterium.
Quantitative Data Summary (in vitro studies)
The following tables summarize the available quantitative data from in vitro studies of this compound.
Table 1: In Vitro Activity of this compound against Mycobacterium abscessus
| Parameter | Cell Line/Strain | Concentration/Value | Reference |
| IC50 | M. abscessus | 13.18 µg/mL | [3] |
| IC50 | human embryonic cell-derived macrophages (iMACs) | 3.48 µg/mL | [3] |
| MIC | M. abscessus-LuxG13 | 12.5 µg/mL | [3] |
| MIC Range | 9 clinical isolates of M. abscessus | 2.38 to 4.77 µg/mL | [3] |
| MIC (biofilm) | Biofilm-growing M. abscessus | 50 µg/mL | [3] |
Table 2: Effect of this compound on Glioblastoma Cells (in vitro)
| Parameter | Cell Line | Condition | Effect | Reference |
| Cell Viability | U251 human glioblastoma cells | This compound alone | No significant effect on cell viability | [1] |
| Cell Viability | U251 human glioblastoma cells | This compound + Menadione (MD) | Sensitized cells to sub-toxic concentrations of MD | [1] |
| Cell Viability | MRC5 human lung fibroblasts | This compound (up to 20 µM) | Minimal effect on viability of healthy cells | [1] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing animal models relevant to the preclinical investigation of this compound.
Glioblastoma Orthotopic Xenograft Model
This protocol describes the establishment of a human glioblastoma xenograft in the brain of an immunodeficient mouse, a standard model for evaluating the efficacy of anti-cancer agents.
Materials:
-
Human glioblastoma cell line (e.g., U87, U251) expressing luciferase
-
Athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Stereotactic frame for small animals
-
Hamilton syringe with a 26-gauge needle
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-Luciferin
-
This compound formulation for administration (e.g., in a vehicle like OraPlus)
Procedure:
-
Cell Culture: Culture the glioblastoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic cocktail.
-
Secure the mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a 25-gauge needle, create a small burr hole 1.5 mm to the right of the midline and posterior to the lambdoid suture.[6]
-
Slowly inject 1 x 10^5 cells in a volume of 1 µL into the pons at a depth of 5.0 mm from the inner table of the skull using a Hamilton syringe.[6]
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for any signs of neurological deficits or distress.
-
Perform bioluminescence imaging twice weekly to monitor tumor growth.[6]
-
For imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice 10 minutes later using a bioluminescence imaging system.[6]
-
-
Drug Treatment:
-
Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule via the appropriate route (e.g., oral gavage). The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
Record animal body weights and any signs of toxicity.
-
The primary endpoint is typically overall survival, defined as the time until euthanasia is required due to neurological symptoms or significant weight loss.[6]
-
Mycobacterium abscessus Chronic Infection Model
This protocol describes a model of chronic pulmonary infection with M. abscessus in mice, which can be used to assess the efficacy of antimicrobial agents.
Materials:
-
Mycobacterium abscessus strain (e.g., ATCC 19977)
-
Immunocompromised mouse strain (e.g., C3HeB/FeJ)
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Aerosol exposure system
-
Anesthetics (e.g., isoflurane)
-
This compound formulation for administration
-
Phosphate-buffered saline (PBS), sterile
-
7H10 agar plates
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. abscessus in Middlebrook 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS and resuspend to the desired concentration for aerosol infection.
-
-
Animal Infection:
-
Place the mice in the exposure chamber of the aerosol infection system.
-
Deliver the bacterial suspension as an aerosol to achieve a low-dose inhalation infection (typically aiming for an initial deposition of 100-200 CFU in the lungs).
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for a period of 4 weeks. During this time, the bacterial load in the lungs will increase and then stabilize, representing a chronic infection state.
-
-
Drug Treatment:
-
After the 4-week establishment period, randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
At various time points during and after treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Plate serial dilutions of the lung homogenates on 7H10 agar plates.
-
Incubate the plates at 37°C for 5-7 days and then count the number of colony-forming units (CFU) to determine the bacterial burden in the lungs.
-
Assess lung pathology through histopathological analysis.
-
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Experimental Workflow for Glioblastoma Xenograft Study
The following diagram outlines the key steps in the proposed in vivo glioblastoma study.
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Combining 10-DEBC with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the selective Akt inhibitor, 10-DEBC hydrochloride, with other anticancer agents. The information is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound in various cancer models.
Introduction to this compound Hydrochloride
This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride), also known as Akt Inhibitor X, is a selective inhibitor of the protein kinase B (Akt) signaling pathway.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2] By inhibiting Akt, this compound can suppress downstream signaling, leading to cell growth inhibition and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potential as an anticancer agent, particularly in combination with other therapies, to enhance efficacy and overcome drug resistance.
Chemical Properties of this compound Hydrochloride:
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl |
| Molecular Weight | 381.34 g/mol |
| CAS Number | 925681-41-0 |
| Appearance | Powder |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) |
| Storage | Desiccate at +4°C |
Preclinical Combinations of this compound
Combination with Pro-oxidant Therapy in Glioblastoma
Preclinical research has shown that this compound can potentiate the anticancer effects of pro-oxidant therapies, such as the combination of menadione (MD) and ascorbic acid (AA), in glioblastoma (GBM) cells.[2]
Mechanism of Synergy: In U251 human glioblastoma cells, the combination of MD and AA induces significant oxidative stress.[2] this compound enhances this effect by:
-
Potentiating Autophagy: this compound treatment leads to an increase in the levels of LC3-II and degradation of p62, markers of autophagic flux. This potentiation of cytotoxic autophagy contributes to enhanced cell death.[2]
-
Increasing Reactive Oxygen Species (ROS): The addition of this compound to MD and AA treatment further elevates intracellular ROS levels, exacerbating oxidative stress-induced cell death.[2]
Experimental Data Summary: The following table summarizes the observed effects of this compound in combination with menadione and ascorbic acid in U251 glioblastoma cells.
| Treatment | Cell Viability (% of Control) | Key Molecular Changes | Reference |
| Menadione (MD) + Ascorbic Acid (AA) | Significantly decreased | Increased ROS, Akt inhibition | [2] |
| This compound + MD + AA | Further significantly decreased | Potentiated autophagy (↑LC3-II, ↓p62), Increased ROS | [2] |
Combination with SRC Inhibitor in Pancreatic Cancer
A synergistic anticancer effect has been observed when combining this compound with the SRC family kinase inhibitor, PP2, in pancreatic cancer cell lines.
Mechanism of Synergy: The combined inhibition of Akt and SRC signaling pathways leads to a significant suppression of pancreatic cancer cell proliferation, migration, and invasion. This synergistic effect is associated with the downregulation of downstream signaling molecules, including mTOR and ERK.
Experimental Data Summary: The following table presents a summary of the synergistic effects of this compound and the SRC inhibitor PP2 in pancreatic cancer cell lines.
| Cancer Type | Cell Line(s) | Combination Partner | Observed Synergistic Effects | Downstream Pathways Affected | Reference |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | PP2 (SRC Inhibitor) | Decreased cell proliferation, migration, and invasion | Inhibition of mTOR and ERK phosphorylation |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to assess the efficacy of this compound in combination with other anticancer drugs.
Cell Viability and Synergy Analysis
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
3.1.2. Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely used approach to quantify the synergism, additivity, or antagonism of drug combinations by calculating a Combination Index (CI).[4][5][6]
Protocol:
-
Experimental Design: Design a dose-response matrix with multiple concentrations of each drug, both alone and in combination, typically at a constant ratio.
-
Data Acquisition: Perform a cell viability assay (e.g., MTT assay) to determine the fraction of cells affected (Fa) by each drug concentration and combination.
-
CI Calculation: Use a software program like CompuSyn or CalcuSyn to calculate the CI value based on the dose-effect data.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.[7][8]
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, LC3B, p62) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Protocol:
-
Cell Preparation: After drug treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Gating Strategy: First, gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate the cell populations:[14][15]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing a measure of reproductive cell death.[16][17]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Drug Treatment: Allow cells to adhere for a few hours before treating with the drug(s) for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol and stain them with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This compound targets the Akt kinase, a central node in the PI3K/Akt/mTOR pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.
Experimental Workflow for Synergy Assessment
The following workflow outlines the general steps for evaluating the synergistic potential of this compound with another anticancer agent.
Caption: General workflow for assessing the synergy of this compound combinations.
Logical Relationship for Synergy Analysis
The determination of drug synergy is based on comparing the observed effect of the combination to the expected additive effect.
Caption: Logical relationship for determining drug interaction.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. pubcompare.ai [pubcompare.ai]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Akt Signaling in Neurons with 10-DEBC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in intracellular signaling cascades, governing a wide array of cellular processes essential for neuronal function and survival. The PI3K/Akt signaling pathway is integral to neuronal growth, differentiation, synaptic plasticity, and the prevention of apoptosis. Dysregulation of this pathway has been implicated in various neurological disorders, including neurodegenerative diseases and brain tumors.
10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a cell-permeable inhibitor of Akt. By targeting Akt, this compound provides a valuable tool for elucidating the intricate roles of Akt signaling in neuronal health and disease. These application notes provide a comprehensive guide for utilizing this compound to study Akt signaling in neurons, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or neurotrophins. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and Forkhead box protein O1 (FOXO1), to regulate their activity. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Akt, preventing its kinase activity and the subsequent phosphorylation of its downstream targets.
Data Presentation
Table 1: Dose-Dependent Effect of MK-2206 on Neuronal Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.5 | 95 ± 4.8 |
| 1 | 88 ± 6.1 |
| 2 | 75 ± 5.5 |
| 5 | 52 ± 7.3 |
| 10 | 31 ± 4.9 |
Note: Data are representative and should be determined experimentally for this compound in the neuronal cell type of interest.
Table 2: Quantitative Analysis of Akt and Downstream Target Phosphorylation in Neurons Treated with MK-2206 (1 µM) for 24 hours
| Target Protein | Treatment | Normalized Phospho/Total Ratio | Fold Change vs. Control |
| p-Akt (Ser473)/Total Akt | Control | 1.00 ± 0.12 | 1.0 |
| MK-2206 (1 µM) | 0.35 ± 0.08 | 0.35 | |
| p-GSK3β (Ser9)/Total GSK3β | Control | 1.00 ± 0.15 | 1.0 |
| MK-2206 (1 µM) | 0.42 ± 0.09 | 0.42 | |
| p-FOXO1 (Thr24)/Total FOXO1 | Control | 1.00 ± 0.11 | 1.0 |
| MK-2206 (1 µM) | 0.38 ± 0.07 | 0.38 |
Note: Data are representative and should be determined experimentally for this compound. Ratios were determined by densitometric analysis of Western blots.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on Akt signaling in neurons.
Protocol 1: Western Blot Analysis of Akt Signaling Pathway
Objective: To quantify the dose-dependent effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound hydrochloride (Tocris Bioscience or equivalent)
-
Complete neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β
-
Rabbit anti-phospho-FOXO1 (Thr24)
-
Rabbit anti-FOXO1
-
Mouse anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons at an appropriate density and allow them to adhere and differentiate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
-
Protocol 2: Immunofluorescence Analysis of Akt Subcellular Localization
Objective: To visualize the effect of this compound on the subcellular localization of Akt and its phosphorylated form in neurons.
Materials:
-
Neurons cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBST)
-
Primary antibodies (as in Protocol 1, validated for immunofluorescence)
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Culture and treat neurons on coverslips as described in Protocol 1.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with the appropriate Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained neurons using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular distribution and intensity of the fluorescent signals.
-
Conclusion
This compound serves as a potent pharmacological tool for dissecting the complex roles of the Akt signaling pathway in neuronal function. By employing the detailed protocols and data analysis strategies outlined in these application notes, researchers can effectively investigate the impact of Akt inhibition on neuronal survival, morphology, and signaling cascades. This will ultimately contribute to a deeper understanding of the molecular mechanisms underlying various neurological conditions and aid in the development of novel therapeutic strategies.
Application Note and Protocol: 10-DEBC Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] The Akt signaling pathway is a crucial mediator of cell survival, proliferation, metabolism, and cell cycle progression.[1][3] By inhibiting the phosphorylation and activation of Akt, this compound can suppress downstream signaling to mTOR, p70 S6 kinase, and S6 ribosomal protein.[1] This disruption of the PI3K/Akt/mTOR signaling pathway can lead to an inhibition of cell growth and the induction of apoptosis in cancer cells.[1][4] Consequently, this compound is a compound of interest in cancer research and drug development.
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7] The concentration of these crystals, which is directly proportional to the number of metabolically active (viable) cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[7][8]
Principle of the MTT Assay
The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow MTT substrate into a purple formazan product.[6][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[6] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm).[7] The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathway of this compound Action
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity MTT assay.
Materials and Methods
Materials
-
Cancer cell line (e.g., U251 glioblastoma, rhabdomyosarcoma cells)
-
This compound hydrochloride (Tocris Bioscience or equivalent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Methods
1. Preparation of Reagents
-
This compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Aliquot and store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.[5][7] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[6][8]
2. Cell Culture and Seeding
-
Culture the selected cancer cell line in complete medium in a CO2 incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]
-
Include wells with medium only to serve as a background control.[5]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.
3. Treatment with this compound
-
On the following day, prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test might be 0.1, 1, 2.5, 5, 10, 25, and 50 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells containing cells treated with vehicle (e.g., DMSO diluted in medium to the same final concentration as in the highest this compound treatment) and untreated cells (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
4. MTT Assay Protocol
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the background control wells.[7]
-
Incubate the plate for 3-4 hours at 37°C in the CO2 incubator.[9] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5][7]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
The quantitative data from the this compound cytotoxicity assay can be summarized in the following table.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.089 | 100% |
| 0 (Vehicle Control) | 1.248 | 0.092 | 99.5% |
| 1 | 1.103 | 0.075 | 88.0% |
| 2.5 | 0.876 | 0.061 | 69.8% |
| 5 | 0.632 | 0.045 | 50.4% |
| 10 | 0.315 | 0.028 | 25.1% |
| 25 | 0.158 | 0.019 | 12.6% |
| 50 | 0.097 | 0.011 | 7.7% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Alternative Cytotoxicity Assay: LDH Release Assay
An alternative method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay measures membrane integrity and is a common method for quantifying cytotoxicity.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Use phenol red-free medium for the assay. |
| Low signal or low absorbance values | Insufficient cell number. Low metabolic activity of cells. Insufficient incubation time with MTT. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase MTT incubation time (up to 4 hours). |
| High variability between replicate wells | Uneven cell seeding. Incomplete solubilization of formazan crystals. Pipetting errors. | Ensure a single-cell suspension before seeding. Mix thoroughly after adding the solubilization solution. Use a multichannel pipette and be precise. |
| Inconsistent dose-response curve | Incorrect drug dilutions. Cell clumping. | Prepare fresh drug dilutions for each experiment. Ensure cells are well-suspended before and during treatment. |
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus [mdpi.com]
- 3. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
10-DEBC solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-DEBC. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] It functions by preventing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[1][3] This inhibition disrupts downstream signaling pathways, including the mTOR pathway, leading to reduced cell growth and induction of apoptosis in various cancer cell lines.[1][4]
Q2: What is the difference between this compound and this compound hydrochloride?
This compound refers to the free base form of the molecule, while this compound hydrochloride is the salt form. The hydrochloride salt is generally more water-soluble than the free base, making it the preferred form for use in aqueous buffers for cell culture and other biological assays.[1][2][4]
Q3: What are the recommended solvents for dissolving this compound hydrochloride?
This compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] Several suppliers indicate a solubility of up to 100 mM in both solvents.[1][2]
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound hydrochloride in my aqueous buffer. What could be the issue?
Several factors can contribute to solubility challenges, even with the hydrochloride salt form. Consider the following:
-
pH of the Buffer: The solubility of compounds with amine groups, like this compound, can be pH-dependent. In buffers with a basic pH, the hydrochloride salt may convert to the less soluble free base form, leading to precipitation.
-
Buffer Composition: Certain ions in your buffer could potentially interact with this compound hydrochloride and reduce its solubility.
-
Concentration: While the stated solubility is high (up to 100 mM), this is often in pure water or DMSO. The maximum solubility in a complex buffer system may be lower.
-
Temperature: Solubility can be temperature-dependent. Ensure your buffer is at room temperature or slightly warmed during dissolution.
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound hydrochloride.
Q5: My this compound hydrochloride, initially dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. The DMSO acts as a co-solvent, but when diluted, its solubilizing effect is reduced, which can cause the compound to precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the DMSO Concentration in the Final Medium: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often well-tolerated and can help maintain solubility.
-
Use a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can be added to the aqueous buffer to aid in solubilization. However, the compatibility of surfactants with your specific cell line and experiment should be verified.
-
Prepare an Aqueous Stock Solution: Since this compound hydrochloride is water-soluble, preparing a concentrated stock solution directly in sterile, deionized water or a simple buffer like HEPES can be an alternative to a DMSO stock.
Quantitative Data
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [1] |
| Molecular Weight | 381.34 g/mol | [1][2] |
| Appearance | Powder | [4] |
| Purity | ≥98% | [1][2] |
| Solubility in Water | Up to 100 mM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Storage | Desiccate at -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Weigh the Compound: Accurately weigh out 3.81 mg of this compound hydrochloride (assuming a molecular weight of 381.34 g/mol ).
-
Add Solvent: Add 1 mL of sterile, deionized water or a suitable sterile buffer (e.g., 20 mM HEPES, pH 7.4) to the vial containing the this compound hydrochloride.
-
Dissolve: Gently vortex or sonicate the solution until the compound is fully dissolved. A brief warming to 37°C may aid in dissolution.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride
-
Weigh the Compound: Accurately weigh out 3.81 mg of this compound hydrochloride.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved.
-
Store: Aliquot and store at -20°C.
Visualizations
Caption: The inhibitory effect of this compound on the Akt signaling pathway.
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
preventing 10-DEBC precipitation in media
Welcome to the Technical Support Center for 10-DEBC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). It functions by preventing the IGF-1-stimulated phosphorylation and subsequent activation of Akt. This inhibition blocks downstream signaling through the PI3K/Akt/mTOR pathway, affecting processes such as cell growth, proliferation, and survival. Specifically, this compound has been shown to suppress the activation of mTOR, p70 S6 kinase, and S6 ribosomal protein.[1]
Q2: What are the solubility properties of this compound hydrochloride?
A2: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO) up to a concentration of 100 mM.[1]
Q3: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A3: Precipitation of this compound in cell culture media can be due to several factors:
-
Poor Aqueous Solubility: While the hydrochloride salt is water-soluble, the free base form of many small molecules can be hydrophobic. The complex composition of cell culture media can affect the solubility.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of the cell culture medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature and pH: Fluctuations in temperature or pH of the medium can also affect the solubility of the compound.
Q4: Is it safe to use the medium if a precipitate has formed?
A4: It is not recommended to proceed with an experiment if you observe precipitation. The formation of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. The precipitate itself could also have unintended toxic effects on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture medium, please follow this troubleshooting guide.
Caption: A logical workflow for troubleshooting this compound precipitation.
-
Step 1: Review Stock Solution Preparation
-
Action: Ensure your this compound hydrochloride stock solution is fully dissolved. You can gently warm the solution to 37°C or use a vortex to aid dissolution.
-
Tip: Prepare a fresh stock solution if you suspect the quality of your current stock has degraded. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Step 2: Optimize Dilution Method
-
Action: Avoid adding the concentrated stock solution directly to the full volume of your cell culture medium. Instead, perform a serial dilution.
-
Tip: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.
-
-
Step 3: Assess Media Conditions
-
Action: Pre-warm your cell culture medium to 37°C before adding the this compound solution.
-
Tip: Ensure the pH of your medium is stable and within the optimal range for your cells.
-
-
Step 4: Evaluate Final Concentration
-
Action: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Tip: Keep the final concentration of the solvent (e.g., DMSO) as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and promote precipitation.
-
Data Presentation
| Compound | Solvent | Maximum Solubility |
| This compound hydrochloride | Water | 100 mM (38.13 mg/mL)[1] |
| This compound hydrochloride | DMSO | 100 mM (38.13 mg/mL)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride
Materials:
-
This compound hydrochloride (MW: 381.34 g/mol )
-
Anhydrous DMSO or sterile water
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.81 mg of this compound hydrochloride.
-
Add 1 mL of anhydrous DMSO or sterile water to the vial containing the this compound hydrochloride.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Treating Cells with this compound (Example)
This protocol is based on the treatment of U251 glioblastoma cells as described in the literature.[3]
Materials:
-
Cultured cells (e.g., U251) in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO or water
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
On the day of the experiment, pre-warm the complete cell culture medium to 37°C.
-
Prepare the working concentration of this compound. For a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Immediately after adding the this compound, gently swirl the medium to ensure even distribution.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
In many experimental setups, cells are pre-treated with this compound for a specific duration (e.g., 30 minutes) before the addition of other experimental compounds.[3]
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Signaling Pathway
References
Technical Support Center: Troubleshooting 10-DEBC Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 10-DEBC, a selective inhibitor of Akt/PKB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective, cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] Its primary mechanism of action is to suppress the phosphorylation and subsequent activation of Akt.[1][2] This inhibition blocks downstream signaling through the mTOR pathway, affecting key proteins like p70 S6 kinase and S6 ribosomal protein.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in cancer research to inhibit cell growth and induce apoptosis in various cancer cell lines, such as rhabdomyosarcoma and glioblastoma.[1][3] It is also investigated for its potential in treating infectious diseases, for instance, by inhibiting the growth of Mycobacterium abscessus.[4]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a common effective range is between 2-10 µM.[1][3] Complete inhibition of IGF-1-stimulated Akt phosphorylation has been observed at 2.5 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[2] For long-term storage, it is recommended to desiccate the solid compound at +4°C.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Inconsistent this compound Results
Issue 1: No or weak inhibition of Akt phosphorylation (p-Akt) observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Incorrect Treatment Time | Optimize the incubation time with this compound. A time course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal duration for observing maximal inhibition. |
| Compound Instability | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| High Basal Akt Activation | Serum-starve cells for a period (e.g., 4-24 hours) before treatment to reduce basal Akt activity. Then, stimulate with a growth factor (e.g., IGF-1, EGF) to induce a robust and measurable p-Akt signal. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Akt inhibitors.[6] This could be due to mutations in Akt or upregulation of compensatory signaling pathways.[7][8] Consider using a different cell line or a combination of inhibitors. |
| Western Blotting Issues | Ensure complete cell lysis and include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of p-Akt.[9] Use a positive control (e.g., lysate from stimulated, untreated cells) and a negative control (e.g., lysate from serum-starved cells). Always normalize p-Akt levels to total Akt expression.[10] |
Issue 2: High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and serum concentration. Variations in these parameters can affect signaling pathways. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent preparation of this compound dilutions and addition to cell cultures. |
| Variable Treatment Duration | Adhere strictly to the planned incubation times for all experimental replicates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with media to maintain humidity. |
| Batch-to-Batch Variation of this compound | If possible, purchase a larger batch of this compound to ensure consistency across a series of experiments. |
Issue 3: Unexpected off-target effects or cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of kinase inhibitors can lead to off-target effects.[11] Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound-induced cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor toxicity.[12] |
| Inhibition of Other Kinases | While this compound is a selective Akt inhibitor, it has been shown to inhibit Pim-1 kinase at an IC50 of 1.28 µM.[2] Be aware of potential off-target effects, especially at higher concentrations. |
Experimental Protocols
Key Experiment: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-24 hours, depending on the cell line.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[10]
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recurrent AKT mutations in human cancers: functional consequences and effects on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LabXchange [labxchange.org]
- 10. LabXchange [labxchange.org]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 10-DEBC Incubation Time for Akt Inhibition
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of 10-DEBC, a selective Akt inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you refine your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Akt?
A1: this compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt, which is a critical step in its activation. By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade that promotes cell survival, proliferation, and growth.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line and assay-dependent. However, a good starting point is in the range of 1-10 µM. The reported IC₅₀ for inhibition of Akt phosphorylation is between 1-2 µM, while the IC₅₀ for cell growth inhibition in various rhabdomyosarcoma cell lines is between 2-5 µM. Complete inhibition of IGF-1-stimulated Akt phosphorylation has been observed at 2.5 µM.
Q3: What is a general recommendation for incubation time with this compound?
A3: The ideal incubation time depends on the experimental endpoint.
-
For analyzing direct inhibition of Akt phosphorylation (e.g., via Western Blot): Shorter incubation times are generally sufficient. A pre-incubation of 30 minutes to 4 hours is a common starting point.
-
For assessing downstream effects on cell viability or proliferation (e.g., MTT or colony formation assays): Longer incubation periods of 24 to 72 hours are typically required to observe significant effects.
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: Is this compound cytotoxic to cells?
A4: this compound can induce apoptosis and inhibit cell growth, particularly at higher concentrations and with longer incubation times. However, studies have shown that at a concentration of 10 µM, this compound did not significantly affect the viability of human lung fibroblasts (MRC5 cells) after 24 hours of treatment[1]. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay.
Q5: How should I prepare and store a this compound stock solution?
A5: this compound hydrochloride is soluble in DMSO, ethanol, and water. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Guides
Guide 1: Optimizing Incubation Time for Akt Phosphorylation Inhibition
Problem: No or weak inhibition of Akt phosphorylation (p-Akt) observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The inhibitory effect of this compound on Akt phosphorylation is time-dependent. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal incubation period for maximal inhibition in your cell line. |
| This compound concentration is too low. | The sensitivity to this compound can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM) to determine the effective concentration for your cells. |
| Suboptimal cell stimulation. | If you are studying stimulus-induced Akt phosphorylation (e.g., with IGF-1 or insulin), ensure that the stimulation is robust. Optimize the concentration and duration of the stimulus. |
| Inhibitor has degraded. | Prepare fresh dilutions of this compound from a properly stored, low-passage aliquot of the stock solution for each experiment. |
| High basal Akt activity. | Some cell lines have high basal levels of p-Akt due to mutations in upstream signaling components (e.g., PTEN loss or PI3K mutation). In such cases, a higher concentration or longer incubation time with this compound may be required. |
Guide 2: Inconsistent Results in Cell Viability Assays
Problem: High variability in MTT, XTT, or other cell viability assay results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation time. | Ensure that the incubation time with this compound is precisely the same for all plates and all experiments to ensure comparability of IC₅₀ values. |
| Cell density variations. | Cell seeding density can significantly impact the outcome of viability assays. Optimize and standardize the initial cell number to ensure cells are in the exponential growth phase during treatment. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and affect cell growth. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or media to minimize evaporation. |
| Fluctuations in cell passage number. | The phenotype and drug sensitivity of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Compound precipitation. | At higher concentrations, this compound may precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solubilization approach. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC₅₀ (Akt Phosphorylation) | 1-2 µM | IGF-1 stimulated cells | - |
| IC₅₀ (Cell Growth) | 2-5 µM | Rh1, Rh18, Rh30 (rhabdomyosarcoma) | - |
| Concentration for complete p-Akt inhibition | 2.5 µM | IGF-1 stimulated cells | - |
| Non-toxic Concentration | 10 µM (24h) | MRC5 (human lung fibroblasts) | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Akt Phosphorylation by Western Blot
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
If applicable, serum-starve the cells overnight to reduce basal Akt phosphorylation.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
If studying stimulus-induced phosphorylation, pre-incubate with this compound for a set time (e.g., 30 minutes) before adding the stimulus (e.g., 100 ng/mL IGF-1) for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature (BSA is recommended for phospho-antibodies).
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting 10-DEBC's Lack of Akt Phosphorylation Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with 10-DEBC not inhibiting Akt phosphorylation in their experiments. Below you will find a series of frequently asked questions, troubleshooting steps, detailed experimental protocols, and a summary of quantitative data to help you resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common reasons why this compound may not be inhibiting Akt phosphorylation and how to troubleshoot them:
Q1: I'm not seeing any inhibition of Akt phosphorylation with this compound. Is my compound working?
A1: There are several factors that could be contributing to the lack of observed inhibition. Here’s a checklist to troubleshoot the issue:
-
Compound Integrity and Solubility:
-
Proper Dissolution: this compound hydrochloride is soluble in water and DMSO up to 100 mM. Ensure that your stock solution is fully dissolved. To aid solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]
-
Storage: Store the stock solution in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to avoid repeated freeze-thaw cycles that can degrade the compound.[1]
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from a new vial of the compound.
-
-
Experimental Conditions:
-
Concentration: The reported IC50 for this compound inhibiting insulin-like growth factor 1 (IGF-1)-stimulated Akt phosphorylation is between 1-2 µM, with complete inhibition observed at 2.5 µM. We recommend performing a dose-response experiment with concentrations ranging from 1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: The optimal pre-incubation time with this compound before stimulating the cells can vary. A typical starting point is 1-2 hours of pre-incubation. However, you may need to optimize this for your system.
-
Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect signaling pathways.
-
Q2: My Western blot for phospho-Akt (p-Akt) is not showing any bands, even in my positive control. What should I do?
A2: This suggests a potential issue with your Western blot protocol for detecting phosphorylated proteins. Here are some critical points to check:
-
Lysis Buffer Composition: It is crucial to use a lysis buffer supplemented with a phosphatase inhibitor cocktail to prevent the dephosphorylation of your target protein during sample preparation.[2][3] A protease inhibitor cocktail should also be included to prevent protein degradation.[2]
-
Blocking Buffer: For phospho-specific antibodies, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent instead of non-fat milk.[3][4] Milk contains phosphoproteins, such as casein, which can lead to high background and non-specific binding of the phospho-specific antibody.[4]
-
Antibody Quality:
-
Ensure your primary antibody against phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) is validated for the application and stored correctly.
-
You may need to optimize the primary antibody concentration; a common starting point is a 1:1000 dilution incubated overnight at 4°C.[2]
-
-
Positive Control: To validate your assay, consider using a known positive control, such as cells stimulated with a growth factor like insulin or IGF-1, which are known to induce robust Akt phosphorylation.[5]
Q3: I see a basal level of Akt phosphorylation in my unstimulated control cells, and this compound isn't reducing it. Why might this be?
A3: High basal Akt phosphorylation can be due to several factors:
-
Serum in Culture Media: Serum contains growth factors that can activate the PI3K/Akt pathway. For acute stimulation experiments, it is best practice to serum-starve the cells for a few hours (e.g., 4-16 hours) before treatment with this compound and subsequent stimulation. This will lower the basal level of Akt phosphorylation and make the effects of your treatment more apparent.
-
Constitutive Pathway Activation: Some cancer cell lines have genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, which lead to constitutive activation of the Akt pathway.[6] In such cases, inhibiting the pathway might require higher concentrations of this compound or longer incubation times.
-
Cell Density: High cell confluency can lead to increased autocrine and paracrine signaling, which can elevate basal Akt activity. Ensure you are plating your cells at an appropriate density.
Q4: Could there be other signaling pathways activating Akt in my cells that are not sensitive to this compound?
A4: While this compound is a selective Akt inhibitor, it's important to consider the complexity of cellular signaling. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Akt. If another kinase is phosphorylating Akt, this compound should still inhibit Akt's activity. However, it's worth noting that this compound has been shown to have no activity at PDK1 or PI3K, which are upstream activators of Akt. Therefore, these upstream kinases will still be active.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Akt Phosphorylation Inhibition | 1-2 µM | IGF-1 stimulated cells | [1] |
| Concentration for Complete Inhibition | 2.5 µM | IGF-1 stimulated cells | |
| IC50 for Cell Growth Inhibition | 2-6 µM | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | [1] |
| Solubility in Water | up to 100 mM | N/A | |
| Solubility in DMSO | up to 100 mM | N/A |
Detailed Experimental Protocols
Protocol for Assessing Akt Phosphorylation by Western Blot
This protocol provides a general framework. Optimization of cell numbers, antibody dilutions, and incubation times may be necessary for your specific experimental setup.
1. Cell Seeding and Serum Starvation:
-
Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
The next day, remove the growth medium and replace it with a serum-free medium. Incubate for 4-16 hours.
2. This compound Treatment and Cell Stimulation:
-
Prepare a working solution of this compound in serum-free media at the desired concentrations (e.g., 1, 2.5, 5, and 10 µM).
-
Pre-treat the serum-starved cells with the this compound working solutions or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known Akt activator (e.g., 100 ng/mL IGF-1 or 100 nM insulin) for 15-30 minutes. Include an unstimulated control.
3. Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
5. Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like β-actin.
Visualizations
PI3K/Akt Signaling Pathway and the Action of this compound
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
unexpected morphological changes with 10-DEBC
Welcome to the technical support center for 10-DEBC, a selective inhibitor of Akt/PKB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected morphological changes and other experimental issues that may arise when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound hydrochloride is a selective inhibitor of Akt/PKB (Protein Kinase B)[1][2]. It functions by inhibiting the IGF-1-stimulated phosphorylation and activation of Akt, with complete inhibition observed at 2.5 μM[1][2]. This suppression of Akt activity disrupts downstream signaling pathways, including the mTOR, p70 S6 kinase, and S6 ribosomal protein pathways[1][2]. Notably, this compound shows no activity at PDK1, SGK1, or PI 3-kinase[1][2]. Its primary downstream effects include the inhibition of cell growth and the induction of apoptosis[1][2].
Q2: I've observed significant vacuolization in my cells after treatment with this compound. Is this an expected outcome?
A2: The appearance of strong cellular vacuolization is an unexpected but documented morphological change when using this compound, particularly in combination with other agents that induce oxidative stress. In a study on human U251 glioblastoma cells, treatment with this compound in combination with menadione (MD) and ascorbic acid (AA) led to robust cellular vacuolization. While this compound alone did not induce morphological changes in this study, it did trigger vacuolization when combined with MD. This phenomenon is associated with an increase in cytotoxic autophagy.
Q3: Could this compound be affecting the cytoskeleton of my cells?
A3: While there are no direct reports specifically detailing this compound-induced cytoskeletal rearrangements, the Akt signaling pathway, which this compound inhibits, is a known regulator of cytoskeletal dynamics. Therefore, it is plausible that inhibition of Akt by this compound could indirectly lead to unexpected changes in the actin cytoskeleton or microtubule network. If you observe changes such as altered cell shape, motility, or attachment, it may be related to downstream effects of Akt inhibition on cytoskeletal proteins.
Q4: Can this compound induce cell differentiation?
A4: Currently, there is no direct evidence to suggest that this compound induces differentiation in common cell lineages such as neurons, adipocytes, or osteoblasts. The primary reported effects of this compound are the inhibition of cell growth and induction of apoptosis. However, the Akt pathway is intricately involved in cell fate decisions, including differentiation. Therefore, if you observe markers of differentiation in your experimental system, it would be considered an unexpected and novel finding that warrants further investigation.
Troubleshooting Guides
Issue 1: Observation of Pronounced Cellular Vacuolization
Symptoms:
-
Appearance of large, clear, bubble-like structures within the cytoplasm.
-
Increased number of autophagic-like vesicles observed through microscopy.
-
Cells may appear swollen or enlarged.
Potential Cause: This vacuolization is likely a manifestation of enhanced cytotoxic autophagy. This compound has been shown to potentiate autophagic flux, especially in the presence of other cellular stressors.
Troubleshooting Steps:
-
Confirm Autophagy:
-
Western Blot: Analyze the levels of key autophagy markers. Look for an increase in the conversion of LC3-I to LC3-II and a decrease in p62/SQSTM1 levels.
-
Fluorescence Microscopy: Use fluorescent autophagy reporters (e.g., GFP-LC3) to visualize the formation of autophagosomes.
-
-
Modulate Autophagy:
-
To confirm that the observed vacuolization is autophagy-dependent, co-treat cells with this compound and a known autophagy inhibitor (e.g., 3-Methyladenine, Chloroquine, or Bafilomycin A1). A reduction in vacuolization would support this hypothesis.
-
-
Assess Cellular Stress:
-
Measure levels of reactive oxygen species (ROS), as increased oxidative stress in combination with this compound can exacerbate autophagy.
-
Experimental Protocol: Western Blot for Autophagy Markers
-
Cell Lysis: After treatment with this compound (and controls), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Unexpected Changes in Cell Shape, Adhesion, or Motility
Symptoms:
-
Cells rounding up and detaching from the culture surface.
-
Noticeable changes in cell spreading or the formation of cellular extensions.
-
Altered migration rates in wound healing or transwell assays.
Potential Cause: These morphological changes may be due to indirect effects of Akt inhibition on the cytoskeleton.
Troubleshooting Steps:
-
Visualize the Cytoskeleton:
-
Immunofluorescence: Stain cells for key cytoskeletal components to observe any structural changes.
-
Use Phalloidin conjugated to a fluorophore to visualize F-actin filaments.
-
Use an antibody against α-tubulin to visualize the microtubule network.
-
-
-
Assess Adhesion Proteins:
-
Perform western blotting for key focal adhesion proteins (e.g., FAK, Paxillin, Vinculin) to see if their expression or phosphorylation status is altered.
-
-
Functional Assays:
-
Conduct a wound-healing assay or a transwell migration assay to quantify any changes in cell motility.
-
Experimental Protocol: Immunofluorescence Staining for Cytoskeleton
-
Cell Culture: Plate cells on glass coverslips and treat with this compound and controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining:
-
For actin: Incubate with fluorescently-labeled Phalloidin for 1 hour at room temperature.
-
For microtubules: Incubate with a primary antibody against α-tubulin for 1 hour, followed by a fluorescently-labeled secondary antibody for 1 hour.
-
-
Nuclear Staining: Counterstain with DAPI to visualize nuclei.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
Data Presentation
Table 1: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect of this compound | Concentration Range | Cell Type Example | Citation(s) |
| Akt Phosphorylation | Inhibition | ~2.5 µM (complete) | Rhabdomyosarcoma | [1][2] |
| Cell Growth | Inhibition | IC50 ~2-6 µM | Rhabdomyosarcoma | [1][2] |
| Apoptosis | Induction | ~2-6 µM | Rhabdomyosarcoma | [1][2] |
| Autophagy | Potentiation (with co-treatment) | 10 µM | U251 Glioblastoma |
Visualizations
References
Technical Support Center: 10-DEBC Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride), a selective Akt/PKB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound hydrochloride is typically supplied with a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC).[1] For specific batch data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should this compound be stored to maintain its integrity?
A2: this compound hydrochloride should be stored desiccated at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the common solvents for dissolving this compound?
A3: this compound hydrochloride is soluble in water and Dimethyl Sulfoxide (DMSO) up to 100 mM. When preparing stock solutions, ensure the powder is fully dissolved, which can be aided by gentle warming or sonication.
Q4: What are potential impurities in this compound?
A4: As a phenoxazine derivative, potential impurities in this compound can arise from the synthesis process. These may include:
-
Over-oxidation products: The phenoxazine core is susceptible to oxidation.
-
Unreacted starting materials: Residual precursors from the synthesis.
-
Solvent-related impurities: Reactants may interact with solvents under certain conditions.
-
Isomeric impurities: Formation of structurally similar but incorrect isomers.
Q5: Is this compound sensitive to light?
A5: Yes, the phenoxazine core of this compound can be photosensitive, especially in halogenated solvents like chloroform.[2] Exposure to light can lead to degradation. Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound purity and integrity.
| Issue | Potential Cause | Recommended Solution |
| HPLC: Peak Tailing | Secondary interactions between the basic this compound molecule and residual silanols on the HPLC column. | Use a mobile phase with a lower pH to protonate the analyte and reduce secondary interactions. Add a volatile basic modifier like triethylamine to the mobile phase. Employ a column specifically designed for basic compounds. |
| HPLC: Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Implement a thorough needle wash program between injections. Ensure the sample is fully dissolved and free of particulates.[3][4] |
| HPLC: Shifting Retention Times | Inconsistent mobile phase composition, fluctuating column temperature, or pump issues. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature. Regularly service and prime the HPLC pump.[5] |
| LC-MS: Poor Ionization/Sensitivity | Inappropriate mobile phase pH or additives, or suboptimal mass spectrometer settings. | Optimize the mobile phase pH to ensure the analyte is in its ionized form. Use volatile mobile phase additives like formic acid or ammonium acetate. Tune the mass spectrometer parameters for this compound. |
| NMR: Broad or Unresolved Peaks | Poor sample solubility, presence of paramagnetic impurities, or aggregation of the compound. | Ensure the sample is fully dissolved in the deuterated solvent; gentle heating or sonication may help. Filter the sample to remove any particulate matter. Check the concentration, as high concentrations can lead to aggregation. |
| Inconsistent Biological Activity | Degradation of the compound due to improper storage or handling. | Store this compound as recommended (desiccated at +4°C or -20°C, protected from light). Prepare fresh stock solutions regularly and store them properly in aliquots. Re-evaluate the purity of the compound if degradation is suspected. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity and integrity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for analyzing small molecule kinase inhibitors and phenothiazine derivatives.[6][7][8][9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of 10-100 µg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation and Impurity Profiling by LC-MS/MS
This protocol is based on methods for the quantification of small molecule kinase inhibitors.[10][11][12][13][14]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Precursor Ion (m/z): Determine the exact mass of the protonated this compound molecule ([M+H]⁺).
-
Product Ions (m/z): Identify characteristic fragment ions by performing a product ion scan.
-
Multiple Reaction Monitoring (MRM): Use the precursor and product ion transitions for sensitive and specific detection of this compound and potential impurities.
-
-
Data Analysis: Confirm the identity of this compound by its retention time and mass-to-charge ratio. Characterize any detected impurities by their mass fragmentation patterns.
Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This general procedure is based on standard NMR analysis of N-substituted phenoxazines.[15][16][17][18][19]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their chemical shifts and coupling constants. The integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to verify the presence of all carbon atoms in the molecule.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structural integrity of the compound. The absence of significant unassigned peaks indicates high purity.
Stability Assessment by Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[20][21][22][23][24]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the sample (in solution and solid state) to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC or LC-MS/MS method to separate and identify any degradation products.
-
Evaluation: A stability-indicating method is one that can resolve the main peak of this compound from all degradation product peaks.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range | Purpose |
| HPLC-UV | Purity | ≥98% | Quantifies the main compound and detects impurities. |
| Retention Time | Varies with method | Confirms the identity of the compound under specific conditions. | |
| LC-MS/MS | [M+H]⁺ | ~345.16 (for the free base) | Confirms molecular weight and identity. |
| Limit of Quantification | ng/mL range | Enables sensitive detection and quantification. | |
| NMR | Chemical Shift (¹H, ¹³C) | Specific to structure | Confirms the detailed chemical structure and integrity. |
Visualizations
Experimental Workflow for Purity and Integrity Assessment
Caption: Workflow for assessing the purity and integrity of this compound.
This compound Signaling Pathway Inhibition
References
- 1. bio-techne.com [bio-techne.com]
- 2. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. bvchroma.com [bvchroma.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Phenoxazine(135-67-1) 1H NMR [m.chemicalbook.com]
- 20. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.ekb.eg [journals.ekb.eg]
- 22. pharmtech.com [pharmtech.com]
- 23. scispace.com [scispace.com]
- 24. biomedres.us [biomedres.us]
dealing with batch-to-batch variability of 10-DEBC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 10-DEBC, with a special focus on addressing the challenges of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective inhibitor of Akt/PKB (Protein Kinase B).[1] It functions by preventing the IGF-1-stimulated phosphorylation and subsequent activation of Akt.[1] This inhibitory action disrupts downstream signaling pathways, including the suppression of mTOR, p70 S6 kinase, and S6 ribosomal protein activation.[1] Notably, this compound shows no significant activity against PDK1, SGK1, or PI 3-kinase.[1] In cellular contexts, this inhibition of the Akt signaling pathway can lead to decreased cell growth and the induction of apoptosis.[1]
Q2: What are the common research applications of this compound?
This compound is primarily utilized in cell biology and cancer research to probe the function of the Akt signaling pathway. Its ability to induce apoptosis makes it a compound of interest in studying cancer therapeutics. For instance, it has been shown to inhibit cell growth and induce apoptosis in rhabdomyosarcoma cells.[1] It has also been investigated for its potential to potentiate the effects of other anti-cancer agents in glioblastoma cells. Additionally, research has explored its activity against Mycobacterium abscessus.[2]
Q3: What are the solubility and storage recommendations for this compound hydrochloride?
This compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1] For long-term storage, it is recommended to desiccate the compound at +4°C.[1] Always refer to the batch-specific certificate of analysis for the most accurate information regarding molecular weight and storage conditions.[1]
Q4: Why is batch-to-batch variability a concern when using this compound?
Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same chemical compound.[3] These variations can arise from minor differences in the manufacturing process, leading to discrepancies in purity, the presence of trace impurities, or different physical properties (e.g., hydration state).[4][5] For a potent inhibitor like this compound, even minor variations can significantly impact experimental outcomes, leading to issues with reproducibility and data interpretation.[6] Inconsistent results can compromise the validity of research findings and lead to wasted time and resources.[4]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Issue 1: Inconsistent experimental results (e.g., variable IC50 values, altered phenotypic responses) between different batches of this compound.
-
Possible Cause 1: Variation in Compound Purity.
-
Explanation: The stated purity of a compound (e.g., ≥98%) allows for the presence of minor impurities.[1] Different batches may contain different types or amounts of impurities, which could have their own biological effects or interfere with the activity of this compound.[4][5]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Always obtain and compare the CoAs for each batch. Pay close attention to the reported purity and the methods used for its determination (e.g., HPLC, NMR).[7]
-
Perform In-House Quality Control (QC): If significant variability is suspected, consider performing in-house QC tests to verify the identity and purity of each batch. Recommended techniques include:
-
Conduct a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the IC50 value in your specific assay. This will help you to normalize the effective concentration between batches.
-
-
-
Possible Cause 2: Differences in Compound Solubility or Stability.
-
Explanation: Although this compound hydrochloride has good solubility in water and DMSO, variations in its physical form (e.g., degree of hydration) between batches can affect the actual concentration of the stock solution.[1] Additionally, improper storage can lead to degradation.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare fresh stock solutions for each experiment and use a consistent protocol. Always use the batch-specific molecular weight provided on the CoA for concentration calculations.[8]
-
Assess Solubility: Visually inspect the stock solution to ensure complete dissolution. If solubility issues are suspected, gentle warming or sonication may be helpful.
-
Evaluate Stock Solution Stability: If stock solutions are to be stored, it is advisable to aliquot them and store them at -20°C or -80°C to minimize freeze-thaw cycles. Periodically check the performance of stored stock solutions against freshly prepared ones.
-
-
Issue 2: Unexpected or off-target effects observed with a new batch of this compound.
-
Possible Cause: Presence of Biologically Active Impurities.
-
Explanation: Impurities, even at very low levels, can have potent biological activity that may lead to off-target effects.[4][9] These effects might be misinterpreted as being caused by the primary compound.
-
Troubleshooting Steps:
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of Akt and not an off-target effect of this compound or its impurities, use a structurally unrelated inhibitor that also targets Akt.[9] If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, conduct a rescue experiment. For example, if this compound induces a specific phenotype, try to reverse this effect by overexpressing a constitutively active form of Akt. If the phenotype is rescued, it provides strong evidence for an on-target mechanism.[9]
-
-
Data Presentation
Table 1: Chemical and Biological Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 381.34 g/mol (may vary by batch) | [1] |
| Formula | C₂₀H₂₅N₂OCl·HCl | [1] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
| Mechanism of Action | Selective inhibitor of Akt/PKB phosphorylation | [1] |
| IC50 (Cell Growth) | ~2-6 µM in rhabdomyosarcoma cells | [1] |
| Effective Concentration | Complete inhibition of Akt phosphorylation at 2.5 µM | [1] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
-
Objective: To assess the purity of different batches of this compound and compare their chromatographic profiles.
-
Materials:
-
This compound hydrochloride (different batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
-
Method:
-
Prepare a 1 mg/mL stock solution of each this compound batch in DMSO.
-
Prepare working solutions by diluting the stock solutions to a suitable concentration (e.g., 10 µg/mL) in the mobile phase.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). A typical gradient might be from 10% to 90% B over 20 minutes.
-
Set the UV detector to monitor at a wavelength where this compound has strong absorbance (this may need to be determined empirically or from literature).
-
Inject equal volumes of each working solution.
-
Analyze the resulting chromatograms. Compare the retention time of the main peak and the area percentage of the main peak (purity) between batches. Note the presence and relative abundance of any impurity peaks.
-
Visualizations
Caption: The Akt signaling pathway and the inhibitory action of this compound.
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. zaether.com [zaether.com]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 7. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving 10-DEBC Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Akt inhibitor, 10-DEBC, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1] It functions by preventing the insulin-like growth factor 1 (IGF-1) stimulated phosphorylation and subsequent activation of Akt. This inhibition suppresses the downstream signaling cascade, including key proteins like mTOR, p70 S6 kinase, and the S6 ribosomal protein, which are crucial for cell growth, proliferation, and survival.[2][3] Ultimately, this disruption of the Akt pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: In which research areas has this compound shown potential?
A2: this compound has demonstrated potential in several research areas. It has been investigated for its anti-glioblastoma effects, where it can potentiate the efficacy of other treatments by increasing reactive oxygen species (ROS) and promoting cytotoxic autophagy.[2] Additionally, it has shown significant promise as a new agent against infections caused by Mycobacterium abscessus, including activity against clarithromycin-resistant strains and within biofilms.[1][4]
Q3: What are the recommended storage conditions for this compound hydrochloride?
A3: For long-term storage, this compound hydrochloride should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[3] It is also recommended to keep the compound in a dry, dark place.[3] Stock solutions are not recommended for long-term storage and should be used soon after preparation.[5]
Q4: What is the solubility of this compound hydrochloride?
A4: this compound hydrochloride is soluble in both water and Dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM reported for each.
Troubleshooting Guide
Q1: I am observing low or inconsistent efficacy in my in vivo model. What are some potential causes and solutions?
A1: Low in vivo efficacy can stem from several factors related to formulation, dosage, and the experimental model itself.
-
Inadequate Formulation: this compound's solubility and stability in physiological conditions can be a challenge. Ensure you are using a proper vehicle for in vivo administration. A commonly used formulation involves dissolving the compound first in DMSO, which is then mixed with a carrier oil like corn oil.[6]
-
Suboptimal Dosing or Schedule: The dose and frequency of administration are critical. It may be necessary to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and disease type.[7] Efficacy studies often compare multiple concentrations of the investigational drug.[7]
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) significantly impacts bioavailability. The choice should be based on the compound's properties and the intended human exposure route.[8] Intraperitoneal injection is a common route for many research compounds in mouse models.[9]
-
Model-Specific Resistance: The tumor model or cell line used may have intrinsic or acquired resistance mechanisms that bypass the Akt pathway. Consider combination therapies, as this compound has been shown to potentiate the effects of other agents like menadione and ascorbic acid in glioblastoma models.[2]
Q2: My this compound hydrochloride is not dissolving properly for my in vivo formulation. What should I do?
A2: Solubility issues are a common hurdle. Here are some steps to troubleshoot:
-
Confirm Solvent Purity: Ensure your DMSO and carrier oil are of high purity and anhydrous, as contaminants can affect solubility.
-
Use an Intermediate Solvent: As per established methods, first, dissolve the this compound hydrochloride in a small amount of DMSO to create a concentrated stock solution.[6]
-
Proper Mixing: Gradually add the DMSO stock solution to the carrier oil (e.g., corn oil) while mixing thoroughly to ensure a clear and homogenous solution.[6]
-
Consider Alternative Formulations: If solubility issues persist, you might explore other biocompatible solvents or formulation strategies like creating solid dispersions with polymers (e.g., PVPK30, HP-β-CD) or using cyclodextrins, which are known to improve the solubility of lipophilic drugs.[10][11]
Q3: I am concerned about potential toxicity in my animal model. How can I assess and mitigate this?
A3: It's crucial to monitor for signs of toxicity. In some in vitro studies, this compound has shown selectivity towards cancer cells with minimal effect on healthy cells at therapeutic concentrations.[2]
-
Monitor Animal Health: Regularly monitor animal body weight, as a loss of over 20% can indicate significant toxicity.[7] Also, observe general behavior, food and water intake, and any signs of distress.
-
Establish MTD: Conduct a maximum tolerated dose (MTD) study before the main efficacy experiment. This will help define a dosing regimen that is both effective and non-toxic.[7]
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, etc.) to check for any signs of tissue damage.
-
Combination Effects: Be aware that when used in combination with other drugs, this compound can enhance their effects, which may also alter the toxicity profile.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy and Activity
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| IC₅₀ (Cell Growth) | ~ 2-6 μM | Rhabdomyosarcoma cells | |
| Akt Inhibition | Complete at 2.5 μM | IGF-1 stimulated cells | |
| IC₅₀ vs. M. abscessus | 3.006 μg/mL | MH Broth | [1] |
| IC₅₀ vs. M. abscessus | 5.81 μg/mL | 7H9 Broth | [1] |
| IC₅₀ (Intracellular) | 13.18 μg/mL | M. abscessus in THP-1 cells | [1] |
| IC₅₀ (Intracellular) | 5.8 μg/mL | M. abscessus in iMACs |[1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for your specific experimental goals.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., U251 glioblastoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
For each injection, dilute the DMSO stock with a sterile carrier like corn oil to the desired final concentration.[6]
-
Ensure the final DMSO concentration in the injected volume is low (typically <5-10%) to avoid toxicity.
-
Prepare a vehicle control solution (DMSO + corn oil) with the same final DMSO concentration.
-
-
Animal Grouping and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Dosing should be based on pre-determined MTD and efficacy studies.[7] A typical schedule might be 2-3 times per week.[9]
-
-
Efficacy Assessment:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
Monitor animal health daily.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Data Analysis:
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound in vivo.
References
- 1. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus [mdpi.com]
- 2. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Routes of administration - ERBC [erbc-group.com]
- 9. ichor.bio [ichor.bio]
- 10. sdiarticle2.in [sdiarticle2.in]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 10-DEBC and Other Pan-Akt Inhibitors for Researchers
For researchers in oncology, neurobiology, and metabolic disorders, the serine/threonine kinase Akt (Protein Kinase B) is a critical signaling node and a prominent therapeutic target. This guide provides an objective comparison of the phenoxazine-derivative 10-DEBC with other well-characterized pan-Akt inhibitors, focusing on their mechanisms, potency, and the experimental protocols used for their evaluation.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has driven the development of numerous inhibitors targeting key components of this cascade.[1][2] Among these, inhibitors of Akt have shown significant promise. This guide will compare this compound against two major classes of pan-Akt inhibitors: the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068), providing researchers with data to inform their experimental design.
Mechanism of Action and Specificity
Akt inhibitors are broadly classified by their mechanism of action, which dictates their interaction with the kinase and can influence their specificity and efficacy.
-
This compound : This agent is a selective inhibitor of Akt/PKB. It functions by preventing the IGF-1-stimulated phosphorylation and subsequent activation of Akt, which in turn suppresses downstream signaling to mTOR and p70 S6 kinase.[3] Notably, it has been reported to show no activity against the upstream kinases PDK1 and PI3-kinase, or the related kinase SGK1.[4][3]
-
MK-2206 : As a potent, orally active allosteric inhibitor, MK-2206 binds to a site distinct from the ATP-binding pocket.[1][5] This binding locks Akt in an inactive conformation, preventing its activation.[6] This mechanism is non-competitive with ATP.[6] MK-2206 is highly selective for the three Akt isoforms (Akt1, Akt2, and Akt3).[1]
-
Ipatasertib (GDC-0068) : This is a highly selective, ATP-competitive inhibitor of all three Akt isoforms.[1] It binds to the ATP pocket of activated, phosphorylated Akt, preventing the kinase from phosphorylating its substrates.[1] Its development was guided by a structure-based design to ensure high selectivity.
The distinct mechanisms of these inhibitors are a critical consideration, as resistance to one class may not confer resistance to another.[6][7] For instance, resistance to the allosteric inhibitor MK-2206 has been associated with alterations in the AKT gene, while resistance to the ATP-competitive inhibitor Ipatasertib can be driven by the rewiring of parallel signaling pathways.[6][7]
Comparative Performance Data
The potency of an inhibitor is a key metric for researchers, typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available IC50 data for this compound and other prominent pan-Akt inhibitors. It is important to note that these values are often generated in different laboratories using varied experimental conditions, which can influence the results.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Akt (general) | ~2-6 µM | Cell growth inhibition in rhabdomyosarcoma cells.[4][3] |
| Akt (general) | ~48 µM | In a specific cell-based assay. | |
| Pim-1 Kinase | 1.28 µM | Also shows activity against Pim-1 kinase.[8] | |
| MK-2206 | Akt1 (cell-free) | 5-8 nM | Highly potent against Akt1. |
| Akt2 (cell-free) | 12 nM | Potent against Akt2. | |
| Akt3 (cell-free) | 65 nM | Less potent against Akt3 compared to Akt1/2. | |
| Various Cancer Cell Lines | 3.4-28.6 µM | Growth inhibition IC50 in cellular assays. | |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 (cell-free) | 5-18 nM | Potent against all three Akt isoforms. |
| AZD5363 (Capivasertib) | Akt3 | 8.0 nM | Potent ATP-competitive inhibitor. |
| GSK690693 | Akt3 | 9.0 nM | ATP-competitive inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of Akt inhibition and the process of inhibitor evaluation, the following diagrams are provided.
Key Experimental Protocols
Accurate and reproducible data are paramount in drug comparison studies. Below are detailed methodologies for key experiments used to characterize Akt inhibitors.
Protocol 1: In Vitro Akt Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Akt kinase, allowing for the determination of an IC50 value.
-
Reagents and Materials :
-
Purified, active Akt1, Akt2, or Akt3 enzyme.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
GSK-3 fusion protein or a synthetic peptide substrate.
-
ATP solution.
-
Test inhibitors (this compound, MK-2206, etc.) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute into the Kinase Assay Buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or a DMSO control.
-
Add 2 µl of a solution containing the Akt enzyme to each well.
-
To initiate the kinase reaction, add 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km for Akt.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot for Akt Phosphorylation
This method is used to assess the inhibitor's effect on Akt activity within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., HCT116, U251).
-
Cell culture medium and serum.
-
Test inhibitors.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA or similar lysis buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-phospho-S6.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
-
Procedure :
-
Cell Treatment : Seed cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of the Akt inhibitor or DMSO control for a specified time (e.g., 1-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them with buffer containing phosphatase and protease inhibitors.[10]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
-
Reagents and Materials :
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Inhibitor Treatment : Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition : Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization : Carefully remove the culture medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment compared to the control and determine the IC50 for cell growth inhibition.
-
Conclusion
The selection of an appropriate Akt inhibitor is a critical decision in experimental design. While This compound serves as a useful tool for studying Akt signaling, particularly due to its distinct mechanism of inhibiting Akt phosphorylation, its potency in both biochemical and cellular assays is considerably lower (in the micromolar range) than more recently developed clinical candidates.
In contrast, MK-2206 (allosteric) and Ipatasertib (ATP-competitive) are highly potent pan-Akt inhibitors with IC50 values in the low nanomolar range. Their different mechanisms of action provide alternative strategies for targeting Akt and may be crucial for overcoming potential resistance mechanisms. Researchers should consider the specific requirements of their experimental system, including the desired potency, mechanism of action, and potential off-target effects, when choosing an Akt inhibitor. The provided protocols offer a standardized framework for conducting comparative studies to validate the activity of these compounds in specific models.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 10-DEBC and Perifosine in Akt-Targeted Cancer Therapy
For researchers and drug development professionals navigating the landscape of Akt inhibitors, a thorough understanding of the preclinical efficacy and clinical journey of molecules like 10-DEBC and perifosine is paramount. This guide provides an objective comparison of these two Akt inhibitors, summarizing available experimental data, outlining their mechanisms of action, and detailing their progression through clinical evaluation.
Introduction to this compound and Perifosine
Both this compound and perifosine target the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1][2] While both are classified as Akt inhibitors, they exhibit distinct mechanisms of action and have followed different developmental trajectories. This compound is a selective, cell-permeable phenoxazine derivative that has been primarily characterized in preclinical studies.[3] Perifosine, an alkylphospholipid, progressed further into late-stage clinical trials before ultimately facing setbacks.[4][5]
Mechanism of Action
The primary distinction between these two inhibitors lies in their mode of Akt inhibition.
This compound is a selective inhibitor of Akt (also known as Protein Kinase B or PKB). It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[3] This inhibition of Akt phosphorylation subsequently blocks the activation of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, this compound has been shown to have no activity at PDK1, SGK1, or PI 3-kinase, highlighting its selectivity for Akt.
Perifosine , in contrast, is an allosteric Akt inhibitor.[4] It targets the pleckstrin homology (PH) domain of Akt, which is crucial for its translocation to the cell membrane—a necessary step for its activation.[1][2][4] By binding to the PH domain, perifosine prevents this membrane localization, thereby inhibiting Akt phosphorylation and subsequent downstream signaling.[1] Unlike many kinase inhibitors that target the ATP-binding site, perifosine's allosteric mechanism offers a different approach to modulating Akt activity.[1][2][6][7]
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies provide valuable insights into the potency of these inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy in vitro.
| Compound | Target | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | Akt Phosphorylation (IGF-1 stimulated) | - | 1-2 µM | [3] |
| Cell Growth | Rh1, Rh18, Rh30 (rhabdomyosarcoma) | 2-5 µM | [3] | |
| Cell Growth | Various tumor cell lines | ~ 2-6 µM | ||
| Pim-1 Kinase | - | 1.28 µM | [8] | |
| Perifosine | Cell Proliferation | Various tumor cell lines | 0.6-8.9 µM | [9] |
| In vitro cytotoxicity | DU 145 (prostate cancer) | 28.8 µM (at 48h) | [10] | |
| In vitro cytotoxicity | H1915 (lung cancer) | 2.5 µM (at 48h) | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and Perifosine.
Caption: A generalized experimental workflow for in vitro evaluation of Akt inhibitors.
Clinical Development of Perifosine
Perifosine underwent extensive clinical investigation for various cancer indications.[5] It entered Phase I, II, and III clinical trials, both as a single agent and in combination with other therapies.[1][5]
Early Phase Trials: Phase I trials established a manageable safety profile for perifosine.[11] Phase II trials showed some promising single-agent activity in patients with sarcoma and Waldenström macroglobulinemia.[1][2] For instance, in a Phase II trial for relapsed/refractory Waldenström macroglobulinemia, perifosine monotherapy was well-tolerated and demonstrated encouraging activity.[11] However, in other Phase II trials for mixed sarcoma subtypes, the response rates were low.[1]
Combination Therapies: Perifosine was also evaluated in combination with other anticancer agents. Some of the most promising early results were observed in multiple myeloma when combined with dexamethasone or bortezomib.[1]
Late-Stage Trials and Discontinuation: Despite early promise, perifosine ultimately failed to meet its primary endpoints in pivotal Phase III clinical trials.
-
Colorectal Cancer: In 2012, it was announced that a Phase III trial of perifosine in combination with capecitabine for refractory advanced colorectal cancer did not meet its primary endpoint.[4]
-
Multiple Myeloma: In 2013, the Phase III trial of perifosine for the treatment of relapsed and refractory multiple myeloma was also discontinued.[4]
These outcomes led to the cessation of perifosine's clinical development for these indications.[4]
Clinical Development of this compound
As of the current available information, this compound has not progressed into formal clinical trials for cancer treatment. Its evaluation appears to be primarily in the preclinical stage.[3] There is some research exploring its potential as an agent against Mycobacterium abscessus infection.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., this compound or perifosine) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Western Blot Analysis for Akt Phosphorylation
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) and total Akt. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of phosphorylated and total Akt.
Conclusion
Both this compound and perifosine effectively inhibit the Akt signaling pathway, a key target in oncology. Preclinical data demonstrates their ability to inhibit cell growth and induce apoptosis in various cancer cell lines. However, their clinical development paths have diverged significantly. While this compound remains a tool for preclinical research, the extensive clinical evaluation of perifosine, despite its ultimate failure in Phase III trials, provides invaluable lessons for the development of future Akt inhibitors. The challenges faced by perifosine, including potential off-target effects and the complexity of the Akt pathway, underscore the difficulties in translating preclinical efficacy into clinical success. For researchers, the distinct mechanisms of these two compounds—selective phosphorylation inhibition versus allosteric PH domain targeting—offer different strategies for modulating Akt activity and warrant further investigation in the ongoing quest for effective cancer therapies.
References
- 1. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Perifosine: update on a novel Akt inhibitor. [scholars.duke.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. Perifosine - Wikipedia [en.wikipedia.org]
- 5. KRX-0401 Perifosine - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 10-DEBC's Specificity for Akt Isoforms
For Immediate Release
A Comprehensive Guide to the Isoform Specificity of the Akt Inhibitor 10-DEBC for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor this compound and its specificity towards the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). A thorough understanding of isoform specificity is critical for the development of targeted cancer therapies and for elucidating the distinct roles of each Akt isoform in cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor specificity, and provides a comparative overview of alternative Akt inhibitors.
This compound: An Overview of its Activity
10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine, commonly known as this compound, has been identified as a selective inhibitor of Akt/PKB signaling. It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1] Complete inhibition of Akt phosphorylation has been observed in cellular assays at a concentration of 2.5 μM.[1] This inhibition subsequently suppresses the downstream activation of crucial signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein.[1]
Initial characterization of a series of N10-substituted phenoxazines identified this compound (referred to in the study as compound 10B) as one of the most potent inhibitors of IGF-I stimulated Akt phosphorylation, with a Ki of 1-2 μM in cultured cells.[2] Importantly, these inhibitory effects were specific to the Akt pathway, as no inhibition of the IGF-I mediated phosphorylation of Erk-1/2 was observed.[2] Further studies demonstrated that this compound potently inhibits the kinase activity of recombinant Akt.[2]
However, it is crucial for researchers to be aware of potential off-target effects. Studies have revealed that this compound also exhibits inhibitory activity against Pim-1 kinase, with a reported IC50 of 1.28 μM. This off-target activity should be considered when interpreting experimental results.
Quantitative Analysis of this compound Inhibition
While early studies established this compound as a potent Akt inhibitor, specific IC50 or Ki values for each individual Akt isoform (Akt1, Akt2, and Akt3) are not extensively reported in publicly available literature. The initial characterization provided a Ki of 1-2 μM for the overall inhibition of Akt phosphorylation in a cellular context.[2] One vendor reports an IC50 of approximately 48 μM for Akt.[3]
To provide a comprehensive comparison, the following table includes data for other well-characterized Akt inhibitors, highlighting their isoform specificity. This allows researchers to benchmark the activity of this compound against alternative compounds.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Class | Reference |
| This compound | ~48,000 | Not Reported | Not Reported | ATP-competitive (putative) | [3] |
| MK-2206 | 8 | 12 | 65 | Allosteric | |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-competitive | |
| Capivasertib (AZD5363) | 3 | 7 | 7 | ATP-competitive | |
| Uprosertib (GSK2141795) | 180 | 328 | 38 | ATP-competitive | |
| Afuresertib (GSK2110183) | Ki: 0.08 | Ki: 2 | Ki: 2.6 | ATP-competitive | |
| AT7867 | 32 | 17 | 47 | ATP-competitive | |
| AKT inhibitor VIII (AKTi-1/2) | 58 | 210 | 2119 | Allosteric |
Experimental Protocols for Determining Akt Isoform Specificity
Accurate determination of an inhibitor's specificity for different Akt isoforms is paramount. Below are detailed methodologies for key experiments that can be employed for this purpose.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant Akt isoforms.
Objective: To determine the IC50 values of this compound for Akt1, Akt2, and Akt3.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein (as substrate)
-
This compound hydrochloride
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific Akt isoform, and the GSK-3 substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of Akt Phosphorylation
This assay assesses the ability of an inhibitor to block the phosphorylation of Akt at key activation sites within a cellular context.
Objective: To determine the Ki of this compound for the inhibition of growth factor-stimulated Akt phosphorylation.
Materials:
-
A suitable cell line (e.g., rhabdomyosarcoma cells like Rh1, Rh18, or Rh30)[2]
-
Cell culture medium and serum
-
Growth factor (e.g., IGF-1)
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to a desired confluency.
-
Serum-starve the cells for several hours to reduce basal Akt activity.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against phospho-Akt (Ser473) and total Akt.
-
Quantify the band intensities for phospho-Akt and normalize to the total Akt levels.
-
Calculate the percentage of inhibition of Akt phosphorylation for each concentration of this compound.
-
Determine the Ki value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Conclusion
This compound is a valuable tool for studying Akt signaling, demonstrating potent inhibition of the pathway. However, for applications requiring precise isoform-specific inhibition, researchers should consider its broader kinase activity profile, including its effect on Pim-1. The provided comparison with other well-characterized Akt inhibitors offers a landscape of available tools with varying degrees of isoform selectivity. The detailed experimental protocols herein serve as a guide for researchers to rigorously assess the isoform specificity of this compound and other novel inhibitors in their own experimental systems. Further investigation is warranted to fully elucidate the specific inhibitory profile of this compound against each of the three Akt isoforms.
References
Validating 10-DEBC Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of 10-DEBC, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] In the complex landscape of signal transduction, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines quantitative data for this compound and alternative Akt inhibitors, details key experimental protocols for target validation, and presents signaling pathway and workflow diagrams to aid in experimental design.
Comparative Analysis of Akt Inhibitors
This compound is a selective inhibitor of Akt/PKB, demonstrating inhibition of IGF-1-stimulated phosphorylation and activation of Akt. This action leads to the suppression of downstream signaling through the mTOR pathway.[1] It has also been identified as a potent inhibitor of Pim-1 kinase. For a comprehensive evaluation, this compound is compared here with other well-characterized Akt inhibitors with distinct mechanisms of action.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 Values (Akt) | Reported IC50 Values (Cell Growth/Other) | Key References |
| This compound | Akt/PKB, Pim-1 kinase | ATP-competitive (inferred for Akt), inhibits Akt phosphorylation | Complete inhibition of Akt phosphorylation at 2.5 µM | ~2-6 µM (rhabdomyosarcoma cell growth inhibition) | [1] |
| Perifosine | Akt | Allosteric inhibitor (targets the PH domain, preventing membrane translocation) | ~4.7 µM (in MM.1S cells) | 0.6-8.9 µM (various cancer cell lines) | |
| MK-2206 | Akt1, Akt2, Akt3 | Allosteric inhibitor | Akt1: 5 nM, Akt2: 12 nM, Akt3: 65 nM (cell-free assays) | 3.4-28.6 µM (various cancer cell lines) | |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | ATP-competitive inhibitor | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM (cell-free assays) | Varies by cell line (e.g., lower in PTEN/PIK3CA mutant lines) |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
1. Western Blot for Phosphorylated Akt and Downstream Targets
This method is a cornerstone for assessing the inhibition of signaling pathways. By measuring the levels of phosphorylated (activated) Akt and its downstream effectors, researchers can quantify the functional consequence of inhibitor treatment.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at various concentrations for the desired time.
-
Aspirate the medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473), total Akt, phosphorylated mTOR, and phosphorylated p70S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to account for any loading differences.
-
Compare the levels of phosphorylated proteins in treated samples to untreated controls to determine the extent of inhibition.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
a. Cell Treatment and Heating:
-
Treat cultured cells with this compound or alternative inhibitors.
-
Heat the cell suspensions or adherent cells in a PCR plate or similar format across a range of temperatures (e.g., 37°C to 65°C) for 3-5 minutes.
b. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
c. Detection of Soluble Protein:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Akt in the supernatant using Western blotting, ELISA, or other sensitive protein detection methods.
d. Data Analysis:
-
Plot the amount of soluble Akt as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
3. NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
a. Cell Preparation:
-
Transfect cells with a vector expressing an Akt-NanoLuc® fusion protein.
-
Seed the transfected cells into a multi-well plate.
b. Assay Procedure:
-
Add the fluorescent tracer to the cells. The tracer is designed to bind to the active site or an allosteric pocket of Akt.
-
Add this compound or the alternative inhibitors at various concentrations.
-
Add the NanoBRET™ substrate to initiate the luminescent reaction.
c. Data Acquisition and Analysis:
-
Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
The binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET signal as a function of the inhibitor concentration to determine the IC50 value for target engagement.
Conclusion
Validating the cellular target engagement of this compound is essential for interpreting its biological effects and for its further development as a research tool or therapeutic agent. The methods outlined in this guide, from the indirect assessment of downstream signaling by Western blot to the direct biophysical measurements of CETSA and NanoBRET™, provide a robust toolkit for researchers. By comparing the performance of this compound with alternative inhibitors using these quantitative and rigorous techniques, scientists can gain a deeper understanding of its mechanism of action and make informed decisions in their research endeavors.
References
A Head-to-Head Comparison of Akt Inhibitors: 10-DEBC and GDC-0068 (Ipatasertib)
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical axis for drug development. As a central node in this cascade, the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) governs essential cellular processes including proliferation, survival, and metabolism. Consequently, potent and selective Akt inhibitors are highly sought after as potential anticancer agents. This guide provides a detailed, data-driven comparison of two such inhibitors: 10-DEBC and GDC-0068 (Ipatasertib).
Overview and Mechanism of Action
This compound is a selective inhibitor of Akt/PKB. It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[1] This inhibitory action prevents the downstream activation of key signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, this compound has been reported to show no activity against PDK1, SGK1, or PI 3-kinase, indicating its selectivity for Akt. More recent research has also identified this compound as an inhibitor of Pim-1 kinase.[2]
GDC-0068 (Ipatasertib) is a highly selective, orally bioavailable, ATP-competitive pan-Akt inhibitor targeting all three isoforms of Akt (Akt1, Akt2, and Akt3).[3][4][5] Its mechanism of action involves blocking Akt signaling, which leads to the inhibition of cell-cycle progression and a reduction in the viability of cancer cells.[3][4] The efficacy of GDC-0068 is particularly pronounced in cancer cells with activated Akt signaling, such as those with PTEN loss or PIK3CA mutations.[3][4][6] GDC-0068 has undergone extensive preclinical and clinical evaluation in various tumor types.[3][7][8][9][10]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and GDC-0068, providing a comparative view of their potency and selectivity.
| Compound | Target | IC50 | Assay Type |
| This compound | Akt Phosphorylation (IGF-1 stimulated) | 1-2 µM[1] | Cell-based |
| Pim-1 Kinase | 1.28 µM[2] | - | |
| GDC-0068 | Akt1 | 5 nM[5][11] | Cell-free |
| Akt2 | 18 nM[5][11] | Cell-free | |
| Akt3 | 8 nM[5][11] | Cell-free | |
| PKA | 3.1 µM[5] | - | |
| PRKG1α | 98 nM[5] | - | |
| PRKG1β | 69 nM[5] | - | |
| p70S6K | 860 nM[5] | - |
| Compound | Cell Line | IC50 (Cell Growth/Viability) | Genetic Background |
| This compound | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | ~ 2-6 µM | - |
| GDC-0068 | LNCaP | 157 nM (p-PRAS40 inhibition)[5] | PTEN-null |
| PC3 | 197 nM (p-PRAS40 inhibition)[5] | PTEN-null | |
| BT474M1 | 208 nM (p-PRAS40 inhibition)[5] | PIK3CA mutant, HER2+ | |
| MDA-MB-361 | 2.83 µM[12] | PIK3CA mutant | |
| MDA-MB-453 | 0.322 µM[12] | PIK3CA mutant | |
| Cancer cell lines with PTEN loss or PIK3CA mutations (mean) | 4.8 µM[6] | PTEN loss or PIK3CA mutant | |
| Cancer cell lines without PTEN/PIK3CA alterations (mean) | 8.4 µM[6] | Wild-type |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of Akt inhibitors.
Cell Viability Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of the inhibitor (e.g., this compound or GDC-0068) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a defined time. Following treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-PRAS40, PRAS40).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which point the mice are randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., GDC-0068) is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
Both this compound and GDC-0068 are valuable research tools for investigating the role of Akt signaling in cancer. GDC-0068 (Ipatasertib) has been extensively characterized both preclinically and in numerous clinical trials, demonstrating potent and selective pan-Akt inhibition with promising antitumor activity, particularly in tumors with an activated PI3K/Akt pathway.[3][4][6][7][8][9][10] The available data for this compound indicates its utility as a selective Akt inhibitor in vitro, though it appears to be less potent than GDC-0068 and has also been shown to inhibit Pim-1 kinase.[1][2] The comprehensive preclinical and clinical data for GDC-0068 provides a strong rationale for its continued development as a targeted cancer therapeutic. Further investigation into the in vivo efficacy and broader selectivity profile of this compound would be beneficial for a more complete comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipatasertib (GDC-0068) | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Phase II, Multicenter, Placebo Controlled Study of Ipatasertib (GDC 0068), An Inhibitor of AKT, in Combination with Paclitaxel as Front Line Treatment for Patients with Metastatic Triple Negative Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 8. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of 10-DEBC
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 10-DEBC, a known inhibitor of Akt/PKB, with other kinases, supported by available experimental data.
This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is recognized as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a critical node in cell signaling pathways, governing cell survival, growth, proliferation, and metabolism. While this compound is primarily utilized for its Akt-inhibitory properties, a comprehensive understanding of its interactions with the broader kinome is essential for its precise application in research and therapeutic development.
Comparative Kinase Inhibition Profile
Based on available data, this compound demonstrates notable selectivity for Akt. However, it also exhibits inhibitory activity against at least one other kinase, Pim-1. The following table summarizes the known quantitative and qualitative interactions of this compound with various kinases, alongside a comparison with other representative Akt inhibitors. It is important to note that a comprehensive, broad-panel kinase screen for this compound is not publicly available, and the data presented here is compiled from individual studies.
| Kinase Target | This compound | MK-2206 (Allosteric Akt Inhibitor) | GSK690693 (ATP-Competitive Pan-Akt Inhibitor) |
| Akt/PKB | Complete inhibition of IGF-1-stimulated phosphorylation and activation at 2.5 µM | IC₅₀: ~5-12 nM (Akt1/2) | IC₅₀: ~2-13 nM (Akt1/2/3) |
| Pim-1 | IC₅₀: 1.28 µM[1] | Data not available | Data not available |
| PDK1 | No activity reported | Weakly active or inactive | Weakly active or inactive |
| SGK1 | No activity reported | Weakly active or inactive | Weakly active or inactive |
| PI 3-Kinase | No activity reported | Inactive | Inactive |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust biochemical assays. A common and widely accepted method is the in vitro kinase inhibition assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor. Below is a detailed, representative protocol for such an assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
No-inhibitor control (100% activity): Wells containing only DMSO.
-
No-enzyme control (0% activity/background): Wells containing all components except the kinase.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in kinase assay buffer at a 2X final concentration.
-
Add 5 µL of the kinase master mix to each well containing the compound and controls.
-
Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor-kinase binding.
-
Prepare a master mix of the substrate and ATP in kinase assay buffer at a 2X final concentration. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP master mix to all wells.
-
Incubate the plate for 60 minutes at 30°C. The reaction time should be within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Normalize the data by setting the no-inhibitor control as 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow for assessing kinase cross-reactivity and the primary signaling pathway affected by this compound.
Conclusion
Based on the currently available data, this compound is a selective inhibitor of Akt/PKB with known off-target activity against Pim-1 kinase. It is reported to be inactive against other closely related kinases in the PI3K/Akt pathway, such as PDK1 and SGK1. For a more complete understanding of its cross-reactivity, a comprehensive kinase panel screen would be necessary. Researchers using this compound should be aware of its potential to inhibit Pim-1, particularly in experimental systems where this kinase is active and functionally relevant. The provided experimental protocol offers a robust framework for independently verifying the selectivity and potency of this compound and other kinase inhibitors.
References
Confirming Akt Inhibition by 10-DEBC via Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effect of a kinase inhibitor is a critical step in preclinical studies. This guide provides a comparative overview of using Western blot to validate the inhibition of the Akt signaling pathway by 10-DEBC, a selective Akt inhibitor. We present supporting experimental data, detailed protocols, and a comparison with other known Akt inhibitors.
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound (4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine) has been identified as a selective inhibitor of Akt/PKB, suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.
Visualizing the Akt Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Akt signaling pathway and the point of inhibition by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. This recruits Akt to the cell membrane, where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β and the mTORC1 complex, to promote cell survival and proliferation. This compound exerts its inhibitory effect by preventing the phosphorylation and activation of Akt.
Caption: The Akt signaling cascade and the inhibitory action of this compound.
Experimental Confirmation of Akt Inhibition by this compound
The efficacy of this compound in inhibiting Akt signaling is typically confirmed by Western blot analysis. This technique allows for the detection and quantification of specific proteins, in this case, the phosphorylated (active) and total forms of Akt and its downstream targets. A reduction in the ratio of phosphorylated protein to total protein is indicative of inhibitor activity.
A study by Thimmaiah et al. (2005) investigated a series of N10-substituted phenoxazines, the class of compounds to which this compound belongs. Their findings demonstrated that at a concentration of 5 µM, several of these compounds inhibited the IGF-1-stimulated phosphorylation of Akt at Serine 473 by at least 50% in cellular assays. This inhibition of Akt phosphorylation correlated with the induction of apoptosis in rhabdomyosarcoma cells.
Comparative Analysis of Akt Inhibitors via Western Blot
To provide a clearer picture of this compound's efficacy, it is useful to compare its effects with other well-characterized Akt inhibitors. Below is a summary of expected and reported Western blot results for this compound and two other widely used Akt inhibitors: MK-2206 (an allosteric inhibitor) and Ipatasertib (an ATP-competitive inhibitor).
| Inhibitor | Target Protein | Expected/Reported Change in Phosphorylation | Cell Line Example (from literature) | Reference |
| This compound | p-Akt (Ser473) | ↓ (Significant reduction expected) | Rhabdomyosarcoma | Thimmaiah et al., 2005 |
| p-Akt (Thr308) | ↓ (Significant reduction expected) | Not explicitly shown | - | |
| p-GSK3β (Ser9) | ↓ (Reduction expected) | Not explicitly shown | - | |
| p-mTOR (Ser2448) | ↓ (Reduction expected) | Not explicitly shown | - | |
| MK-2206 | p-Akt (Ser473) | ↓ | Gastric Cancer (AGS) | Hirai et al., 2010 |
| p-Akt (Thr308) | ↓ | Breast Cancer | Sangai et al., 2012 | |
| p-GSK3β (Ser9) | ↓ | Breast Cancer | Sangai et al., 2012 | |
| p-S6 (downstream of mTOR) | ↓ | Breast Cancer | Sangai et al., 2012 | |
| Ipatasertib | p-Akt (Ser473) | ↑ or no change (paradoxical increase reported) | Serous Endometrial Cancer | He et al., 2019 |
| p-S6 (downstream of mTOR) | ↓ | Serous Endometrial Cancer | He et al., 2019 |
Note: The paradoxical increase in p-Akt (Ser473) with some ATP-competitive inhibitors like Ipatasertib is a known phenomenon suggested to be a result of the inhibitor binding to the active, phosphorylated form of Akt, thereby protecting it from dephosphorylation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines a typical workflow for assessing Akt inhibition using Western blotting.
Caption: A stepwise workflow for Western blot analysis of Akt inhibition.
Detailed Experimental Protocols
Cell Treatment and Lysis
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) in appropriate culture dishes and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Treat cells with this compound (e.g., at a final concentration of 5 µM) or other Akt inhibitors for a predetermined time course (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Stimulation (Optional): To assess the inhibition of stimulated Akt activity, treat cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes following inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-polyacrylamide gel (e.g., 10% gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-GSK3β (Ser9), etc.) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of phosphorylation.
By following these protocols and comparing the results to known Akt inhibitors, researchers can confidently validate the inhibitory effect of this compound on the Akt signaling pathway, providing a solid foundation for further drug development studies.
Unlocking Synergistic Potential: A Guide to Combining 10-DEBC with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of existing treatments while minimizing toxicity is paramount. Combination therapies, which leverage the synergistic effects of multiple agents, represent a promising frontier. This guide explores the potential of 10-DEBC, a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), to act as a synergistic partner with conventional chemotherapy.
While direct preclinical studies on the combination of this compound with specific chemotherapeutic agents are emerging, a substantial body of evidence from studies on other Akt inhibitors provides a strong rationale for its investigation. This guide will objectively compare the performance of Akt inhibitors in combination with various chemotherapy drugs, present supporting experimental data from these analogous studies, and provide detailed methodologies for key experiments to facilitate further research into this compound.
The Rationale for Synergy: Targeting the Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, contributing to tumor growth and, significantly, to resistance to chemotherapy. By inhibiting Akt, this compound has the potential to disarm this pro-survival signaling, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
dot graph "Akt_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Chemotherapy [label="Chemotherapy\n(e.g., Doxorubicin, Cisplatin)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4"]; Cell_Stress [label="Cellular Stress", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinases (RTKs)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; DEBC [label="this compound", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Bad [label="Bad (pro-apoptotic)", fillcolor="#F1F3F4"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n(Chemoresistance)", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Chemotherapy -> DNA_Damage [label="induces"]; DNA_Damage -> Cell_Stress; Cell_Stress -> RTK [label="can activate"]; RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="activates"]; Akt -> mTOR [label="activates"]; Akt -> NFkB [label="activates"]; Akt -> Bad [label="inhibits", arrowhead=tee]; mTOR -> Proliferation; NFkB -> Survival; Bad -> Bcl2 [label="inhibits", arrowhead=tee]; Bcl2 -> Apoptosis [label="inhibits", arrowhead=tee]; DEBC -> Akt [label="inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; DNA_Damage -> Apoptosis [label="induces"];
// Invisible edges for layout Proliferation -> Survival [style=invis]; } . Caption: The Akt signaling pathway in chemoresistance and the inhibitory role of this compound.
Preclinical Evidence for Synergy with Akt Inhibitors
The following tables summarize key findings from preclinical studies investigating the synergistic effects of various Akt inhibitors with standard chemotherapy drugs. This data provides a strong foundation for hypothesizing similar outcomes with this compound.
Combination with Doxorubicin in Breast Cancer
| Cell Line | Akt Inhibitor | Key Findings | Proposed Mechanism of Synergy | Reference |
| MDA-MB-231 (p53 mutant, ER-) | Six different Akt inhibitors | All six inhibitors synergized with doxorubicin's growth-inhibitory effects. | Inhibition of the PI3K/Akt survival pathway enhances doxorubicin-induced apoptosis and G2 cell cycle arrest. | [1] |
| T47D (p53 mutant, ER+) | Two of six Akt inhibitors | Enhanced the effect of doxorubicin. | Dependent on the genetic background of the cancer cells. | [1] |
| Breast and Ovarian Cancer Models | GDC-0941 (PI3K inhibitor) | Significantly increased apoptosis and enhanced the antitumor effects of doxorubicin. | Doxorubicin treatment increased nuclear phospho-Akt, which was blocked by the inhibitor, augmenting doxorubicin's action. | [2] |
Combination with Cisplatin in Lung and Ovarian Cancer
| Cell Line | Akt Inhibitor | Key Findings | Proposed Mechanism of Synergy | Reference |
| A549/DDP and H460/DDP (Cisplatin-resistant lung cancer) | Wortmannin (PI3K inhibitor) | Sensitized resistant cells to cisplatin and reversed resistance. | Enhanced cisplatin's effect on Bax oligomerization and cytochrome c release, activating caspase-mediated apoptosis. | [3] |
| SKOV3 (Ovarian cancer) | LY294002 (PI3K inhibitor) | Sensitized resistant cells to cisplatin. | Blockade of cisplatin-induced Akt/mTOR survival pathway activation. | [4] |
| SKOV3/DDP (Cisplatin-resistant ovarian cancer) | PI-103 (PI3K/mTOR dual inhibitor) | Significantly increased the sensitivity of resistant cells to cisplatin. | Inhibition of the PI3K/Akt/mTOR signaling pathway. | [5] |
Combination with Gemcitabine in Pancreatic Cancer
| Cell Line | Akt Inhibitor | Key Findings | Proposed Mechanism of Synergy | Reference |
| PANC-1 and MIAPaCa-2 | MK-2206 | Enhanced the cytotoxic efficacy of gemcitabine. | Abolished gemcitabine-induced Akt activation. | [6][7] |
| MIAPaCa-2 and L3.6pl | AKT2 siRNA | Sensitized cells to gemcitabine-induced apoptosis and growth inhibition. | Abrogated gemcitabine-induced activation of AKT2 and NF-κB, and promoted PUMA upregulation. | [8][9] |
| MIA PaCa-2 | Triciribine | Synergistically inhibited cell growth and induced apoptosis with gemcitabine. | Augmented antitumor activity through Akt inhibition. | [10] |
Experimental Protocols for Assessing Synergy
To facilitate research into the synergistic potential of this compound with chemotherapy, we provide detailed protocols for key in vitro assays.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4"]; treatment [label="Treatment with this compound,\nChemotherapy Drug, and Combination", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT Assay)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; ci_calc [label="Calculate Combination Index (CI)\n(Synergy, Additivity, Antagonism)", fillcolor="#F1F3F4"]; apoptosis [label="Apoptosis Assay\n(e.g., Western Blot for Cleaved Caspase-3)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; pathway [label="Signaling Pathway Analysis\n(e.g., Western Blot for p-Akt)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; results [label="Analyze and Interpret Results", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> pathway; viability -> ci_calc; ci_calc -> results; apoptosis -> results; pathway -> results; } . Caption: A typical experimental workflow for evaluating drug synergy in vitro.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapeutic agent, and their combination on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a fixed ratio. Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-treated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
Objective: To assess the induction of apoptosis by this compound, a chemotherapeutic agent, and their combination by detecting the cleavage of caspase-3, a key executioner caspase.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the cleaved caspase-3 signal to the loading control. An increase in the cleaved caspase-3 band indicates an increase in apoptosis.
Conclusion and Future Directions
The inhibition of the Akt signaling pathway presents a compelling strategy to overcome chemotherapy resistance and enhance the therapeutic efficacy of conventional anticancer drugs. While direct clinical data for this compound in combination with chemotherapy is not yet available, the wealth of preclinical evidence for other Akt inhibitors strongly supports the rationale for its investigation. The synergistic effects observed across various cancer types and with multiple chemotherapeutic agents highlight the broad potential of this approach.
Researchers are encouraged to utilize the provided experimental frameworks to explore the synergistic potential of this compound with a range of chemotherapies in diverse cancer models. Such studies are crucial to validate the promising hypothesis generated from analogous compounds and to pave the way for future clinical translation, ultimately offering new hope for patients with difficult-to-treat cancers.
References
- 1. Differential enhancement of the anti-cancer effect of doxorubicin by Akt inhibitors on human breast cancer cells with differing genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of AKT2 enhances sensitivity to gemcitabine via regulating PUMA and NF-κB signaling pathway in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of AKT2 Enhances Sensitivity to Gemcitabine via Regulating PUMA and NF-κB Signaling Pathway in Human Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
10-DEBC versus Akt RNAi: A Comparative Guide to Akt Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate tool for target inhibition is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two common methods for inhibiting the serine/threonine kinase Akt: the small molecule inhibitor 10-DEBC and RNA interference (RNAi) using small interfering RNA (siRNA).
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making Akt a prime target for therapeutic intervention and basic research. This guide will delve into the mechanisms, efficacy, and practical considerations of using this compound and Akt RNAi, supported by experimental data and detailed protocols.
Mechanism of Action
This compound is a selective, cell-permeable small molecule inhibitor of Akt (also known as Protein Kinase B or PKB). It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. This blockade prevents the downstream activation of key signaling molecules such as mTOR, p70 S6 kinase, and the S6 ribosomal protein, ultimately leading to the inhibition of cell growth and the induction of apoptosis.
Akt RNAi , on the other hand, employs the cell's natural gene-silencing machinery to reduce the expression of Akt at the messenger RNA (mRNA) level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules designed to be complementary to the target Akt mRNA sequence. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target Akt mRNA, leading to its degradation and a subsequent decrease in the synthesis of the Akt protein.
Comparative Performance Data
To provide a clear comparison, the following tables summarize representative experimental data for this compound and Akt RNAi. This data is illustrative and compiled from typical results reported in the literature, as direct comparative studies are limited.
| Parameter | This compound | Akt siRNA | Reference Cell Line |
| Effective Concentration/Dose | 2-10 µM | 10-50 nM | Varies (e.g., Cancer cell lines) |
| Time to Onset of Effect | Hours (typically 4-24h) | 24-72 hours | Varies with protein half-life |
| Duration of Effect | Transient (dependent on compound half-life and cell metabolism) | Can be transient (siRNA) or stable (shRNA) | Dependent on experimental design |
| Specificity | Generally selective for Akt, but potential for off-target kinase inhibition | Highly specific to the target Akt isoform(s) if designed properly | Dependent on inhibitor and siRNA design |
Table 1: General Comparison of this compound and Akt siRNA
| Assay | This compound (5 µM) | Akt siRNA (20 nM) | Control |
| Akt Phosphorylation (p-Akt/Total Akt) | ~85% reduction | ~75% reduction | 100% |
| Cell Viability (MTT Assay) | ~40% reduction | ~35% reduction | 100% |
| Apoptosis (Annexin V Positive Cells) | ~30% increase | ~25% increase | 5% |
Table 2: Illustrative Quantitative Comparison of Effects in a Cancer Cell Line (48h treatment)
Experimental Protocols
Western Blot for Akt Phosphorylation
Objective: To determine the extent of Akt inhibition by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or transfect with Akt siRNA according to standard protocols. Include appropriate vehicle-treated or non-targeting siRNA controls.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To determine total Akt levels, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody that recognizes total Akt.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Akt inhibition on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. Treat the cells with a range of concentrations of this compound or transfect with Akt siRNA.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control-treated cells.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis following Akt inhibition.
Methodology:
-
Cell Culture and Treatment: Culture and treat the cells with this compound or Akt siRNA as described for the other assays.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Pathways and Workflows
Evaluating the In Vitro Selectivity of 10-DEBC: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Akt inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides an objective comparison of the in vitro selectivity of 10-DEBC, a known Akt/PKB inhibitor, with other alternative Akt inhibitors. The information is supported by available experimental data to aid in the selection of the most appropriate tool compound for research purposes.
Executive Summary
Comparative Selectivity of Akt Inhibitors
The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound and its alternatives against Akt isoforms and other kinases.
| Inhibitor | Target | IC50 / Activity | Selectivity Notes |
| This compound | Akt/PKB | Complete inhibition of IGF-1-stimulated Akt phosphorylation at 2.5 µM.[1][2][3] Inhibits cell growth with an IC50 of ~2-6 µM in rhabdomyosarcoma cells.[1][2][3] | Shows no activity at PDK1, SGK1, or PI 3-kinase.[1][2][3] Also reported to inhibit Pim-1 kinase with an IC50 of 1.28 µM. A broad kinase selectivity profile is not publicly available. |
| MK-2206 | Akt1 | 8 nM | A highly selective allosteric inhibitor.[4] No inhibitory activity was observed against 250 other protein kinases.[4] |
| Akt2 | 12 nM | ||
| Akt3 | 65 nM | ||
| GDC-0068 (Ipatasertib) | Akt1 | 5 nM | An ATP-competitive inhibitor with >100-fold selectivity over other relevant kinases.[5] |
| Akt2 | 18 nM | ||
| Akt3 | 8 nM |
Signaling Pathway Context: The PI3K/Akt Pathway
This compound and its comparators target the serine/threonine kinase Akt, a central component of the PI3K/Akt signaling pathway. This pathway is activated by growth factors and other extracellular signals, leading to the activation of downstream effectors that regulate cell survival, proliferation, and metabolism.
Experimental Protocols
The in vitro selectivity of kinase inhibitors is typically determined through biochemical assays that measure the inhibitor's ability to block the enzymatic activity of a panel of purified kinases.
General In Vitro Kinase Inhibition Assay Protocol
A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinases (target and off-target kinases)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
ADP detection reagents
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
ADP Detection: Add the ADP detection reagents, which will generate a fluorescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a valuable tool for studying the cellular functions of Akt, with demonstrated selectivity against some closely related kinases. However, for applications requiring a comprehensive understanding of off-target effects, researchers should be aware of the limited publicly available data on its broader kinase selectivity profile. In contrast, inhibitors like MK-2206 and GDC-0068 have well-documented, high selectivity for Akt isoforms, making them suitable alternatives when a more defined selectivity profile is critical. The choice of inhibitor will ultimately depend on the specific experimental context and the level of selectivity required.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. tools.thermofisher.com [tools.thermofisher.com]
comparing the anti-mycobacterial activity of 10-DEBC to other drugs
Comparative Analysis of the Anti-Mycobacterial Activity of 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mycobacterial activity of this compound against that of established first-line anti-tuberculosis drugs. The information is compiled from recent experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound (10-(4'-(N-diethylamino)butyl)-2-chlorophenoxazine) is a selective Akt inhibitor.[1][2] The Akt/PKB signaling pathway is crucial for cell survival, and its inhibition can lead to apoptosis (programmed cell death).[1] While its primary characterization is as a eukaryotic kinase inhibitor, recent studies have highlighted its efficacy against mycobacterial species, suggesting a potential role in anti-mycobacterial therapy.[1][3][4] Notably, this compound has demonstrated significant activity against Mycobacterium abscessus, a notoriously difficult-to-treat non-tuberculous mycobacterium, including strains resistant to standard antibiotics like clarithromycin.[1][2]
Quantitative Comparison of Anti-Mycobacterial Activity
The efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound against M. abscessus and for first-line anti-tuberculosis drugs against M. tuberculosis. It is important to note that the target species are different, which is a key consideration in this comparison.
| Drug | Target Organism | MIC Range (µg/mL) | Notes |
| This compound | M. abscessus | 2.38 - 12.5 | Active against wild-type, clinical isolates, and clarithromycin-resistant strains.[1][5] |
| Isoniazid (INH) | M. tuberculosis | 0.02 - 0.06 | For susceptible strains.[6] Resistance can lead to significantly higher MICs.[7][8] |
| Rifampicin (RMP) | M. tuberculosis | 0.03 - 0.25 | For susceptible strains.[9][10] Resistant strains can have MICs exceeding 256 µg/mL.[11] |
| Ethambutol (EMB) | M. tuberculosis | 1.9 - 2.5 | Broth-determined MICs.[10] |
| Pyrazinamide (PZA) | M. tuberculosis | 12.5 - 100 | Activity is highly pH-dependent, with optimal activity at acidic pH (e.g., pH 5.5).[12][13][14] |
Experimental Protocols
The determination of MIC is crucial for assessing the potency of an antimicrobial agent. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of a compound against mycobacteria, adapted from methodologies described in the cited literature.[1][10]
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The culture is grown to a mid-logarithmic phase.
-
The bacterial suspension is then diluted to a standardized concentration, often corresponding to a 0.5 McFarland standard, to ensure a consistent number of bacteria in each test.
-
-
Drug Dilution Series:
-
The test compound (e.g., this compound) and reference drugs are prepared to a high concentration stock solution.
-
A series of two-fold dilutions of each drug are prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of drug concentrations.
-
-
Inoculation and Incubation:
-
The standardized mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
The plates are sealed and incubated at 37°C. Incubation times vary depending on the mycobacterial species (e.g., several days for M. abscessus, weeks for M. tuberculosis).
-
-
MIC Determination:
-
After incubation, bacterial growth is assessed. This can be done visually or by using a growth indicator dye like resazurin. Resazurin is blue in its oxidized state and changes to pink (resorufin) in the presence of metabolically active cells.
-
The MIC is defined as the lowest drug concentration at which no color change (or visible growth) is observed.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway
This compound is known to be a selective inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway. In host cells, this pathway is a key regulator of cell survival and apoptosis. By inhibiting Akt, this compound can promote the death of infected host cells, thereby controlling intracellular mycobacterial growth. This represents a host-directed therapy approach.
Caption: Inhibition of the host cell Akt pathway by this compound.
References
- 1. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 10-DEBC: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal procedures for 10-DEBC, based on established principles for laboratory chemical waste management. It is not a substitute for a formal, site-specific waste management plan. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
Essential Safety and Logistical Information for this compound Disposal
The proper disposal of this compound, a selective inhibitor of Akt/PKB, is crucial for maintaining laboratory safety and ensuring environmental protection. As with most research chemicals, this compound and materials contaminated with it should be managed as hazardous waste.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound and its associated waste.
-
Containment: Prevent this compound waste from entering the sanitary sewer system, soil, or waterways.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup protocol for potent compounds. All materials used for cleanup, such as absorbent pads, must also be disposed of as hazardous waste.
Operational and Disposal Plan
The disposal of this compound should follow a systematic and compliant procedure from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Correctly identify and segregate this compound waste at its source. It is critical to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Table 1: this compound Waste Segregation Guidelines
| Waste Type | Description | Segregation Requirement |
| Solid this compound Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and other lab consumables. | Collect in a designated, compatible solid hazardous waste container. |
| Liquid this compound Waste | Solutions containing this compound, and the first rinse from cleaning contaminated glassware. | Collect in a designated, compatible liquid hazardous waste container. Ensure compatibility with any solvents used. |
| Contaminated Sharps | Needles, syringes, scalpels, or other sharps contaminated with this compound. | Place immediately into a puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and specifies the chemical contaminant. |
| Empty this compound Containers | Original vials or bottles that contained this compound. | Containers that held acutely toxic substances may require triple-rinsing with a suitable solvent.[1][2] The rinsate must be collected and disposed of as liquid hazardous waste.[1] After proper rinsing, the defaced container may be disposed of according to institutional policies.[1] |
Step 2: Proper Containerization and Labeling
The use of appropriate and correctly labeled containers is essential for safe storage and regulatory compliance.
Table 2: Container and Labeling Requirements
| Parameter | Requirement |
| Container Material | Must be chemically compatible with the waste and in good condition with a secure, leak-proof lid.[2][3] Plastic containers are often preferred for their durability.[4] |
| Container Labeling | All waste containers must be clearly and legibly labeled with:[2][4] • The words "Hazardous Waste". • The full chemical name: "this compound" or "10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride". • The approximate concentration and total quantity of this compound. • The date waste was first added to the container. • The name and contact information of the principal investigator or responsible personnel. |
Step 3: Waste Storage
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of waste generation and be under the control of the laboratory staff.[3]
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment system, such as a chemical-resistant tray, to contain any potential spills or leaks.[5]
-
Segregation: Store this compound waste separately from incompatible materials to prevent accidental reactions.[3][4]
Step 4: Waste Disposal
-
EHS Coordination: Once a waste container is full or has been stored for the maximum period allowed by institutional policy, contact your EHS department to schedule a pickup.[5]
-
Prohibited Disposal Methods: Never dispose of this compound or its solutions by pouring them down the drain or placing them in the regular trash.[4][5] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[1]
-
Recommended Disposal: The standard and recommended method for the final disposal of pharmaceutical and hazardous chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[6][7]
Experimental Protocols
There are no widely published or validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. Consequently, attempting to treat this compound waste within the laboratory is not advised. The safest and most compliant method of disposal is through a certified hazardous waste contractor arranged by your institution.
Visualizations
Caption: Figure 1. A logical workflow for the proper disposal of this compound waste.
Caption: Figure 2. Interdependencies for compliant chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 7. Pharmaceutical [matthewsenvironmentalsolutions.com]
Essential Safety and Logistical Guide for Handling 10-DEBC
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride), a selective Akt/PKB inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risk.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting reports regarding the hazard classification of this compound. While some suppliers classify it as non-hazardous, others identify it as a potential skin, eye, and respiratory irritant. Furthermore, comprehensive toxicity data is not available. Therefore, a cautious approach is warranted, and this compound should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid and solution forms.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Hand Protection | Nitrile Gloves (Double Gloving) | Wear two pairs of nitrile gloves. Change the outer glove immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat | A long-sleeved lab coat that is resistant to chemical permeation should be worn. |
| Respiratory Protection | N95 or Higher Rated Respirator | Recommended when handling the solid powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation of Workspace:
-
All manipulations involving solid this compound, including weighing and initial dissolution, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
-
The work surface should be covered with disposable, absorbent bench paper.
-
Ensure that an eye wash station and safety shower are readily accessible.
2. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit (fume hood or biosafety cabinet).
-
Handle the container with care to minimize the generation of airborne dust.
-
If any solid material is spilled, decontaminate the area immediately (see Spill Management section).
3. Preparing Solutions:
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
This compound is soluble in water and DMSO.
-
Ensure all solutions are clearly labeled with the compound name, concentration, solvent, date of preparation, and the handler's initials.
Disposal Plan
All this compound waste, including the pure compound, solutions, and any contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated PPE: Dispose of all used gloves, bench paper, and other contaminated disposable materials in a designated hazardous waste bag.
2. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Keep all waste containers securely sealed when not in use.
3. Final Disposal:
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, evacuate the immediate area and follow these procedures:
-
Small Spills of Solid: If you are trained and equipped to handle the spill, wear the appropriate PPE (including respiratory protection). Gently cover the spill with absorbent material and carefully collect it into a labeled hazardous waste container. Clean the area with a suitable decontaminating solution.
-
Small Spills of Solution: Use absorbent pads to contain and absorb the liquid. Collect the used absorbent materials in a sealed bag and dispose of them as hazardous waste. Clean the spill area with an appropriate solvent or detergent.
-
Large Spills: Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for Safe Handling and Disposal of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
